molecular formula C11H11ClN2 B267210 2-Chloro-3-propylquinoxaline

2-Chloro-3-propylquinoxaline

Cat. No.: B267210
M. Wt: 206.67 g/mol
InChI Key: ALUNCYJXRIEIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-propylquinoxaline is an organic compound belonging to the quinoxaline class of fused heterocycles, which consist of a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are recognized in medicinal chemistry as privileged scaffolds due to their vast pharmacological profile and multidimensional functionalization capabilities . This specific derivative, featuring chloro and propyl functional groups at the 2 and 3 positions, serves as a key synthetic intermediate for the development of novel compounds with enhanced biological and physicochemical properties. The structural motif of 2,3-disubstituted quinoxalines is associated with a wide spectrum of biological activities. Research indicates that quinoxaline derivatives demonstrate significant antifungal properties. For instance, a closely related compound, 2-Chloro-3-hydrazinylquinoxaline, has shown potent in vitro fungicidal effectiveness against various Candida species, including C. albicans and C. tropicalis . Furthermore, other 2,3-bifunctionalized quinoxaline derivatives have been evaluated for their anti-fungal activity against Fusarium oxysporum , underscoring the importance of the substituents at these positions for biological activity . Beyond antimicrobial applications, the quinoxaline core is a subject of investigation in materials science , where related naphthoquinone structures are explored as additives to improve the thermal-oxidative stability of polymers like poly(methyl methacrylate) . The value of this compound for researchers lies in its potential as a building block for creating hyper π-conjugated systems and for probing structure-activity relationships (SAR). Subtle alterations to the substituents on the quinoxaline core can profoundly influence charge distribution, DNA-binding affinity as intercalators, and overall biological efficacy . This makes it a versatile reagent for synthetic and medicinal chemists working in areas such as antifungal agent development, antiviral research against respiratory pathogens, and the creation of new functional materials . Please note: This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

2-chloro-3-propylquinoxaline

InChI

InChI=1S/C11H11ClN2/c1-2-5-10-11(12)14-9-7-4-3-6-8(9)13-10/h3-4,6-7H,2,5H2,1H3

InChI Key

ALUNCYJXRIEIQJ-UHFFFAOYSA-N

SMILES

CCCC1=NC2=CC=CC=C2N=C1Cl

Canonical SMILES

CCCC1=NC2=CC=CC=C2N=C1Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-Chloro-3-propylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 85061-23-0 Formula: C₁₁H₁₁ClN₂ Molecular Weight: 206.67 g/mol

Executive Summary

2-Chloro-3-propylquinoxaline is a functionalized heteroaromatic scaffold widely utilized in medicinal chemistry as a high-value building block. Characterized by an electron-deficient pyrazine ring fused to a benzene core, the molecule features two distinct handles for diversification: a highly reactive electrophilic chlorine atom at the C2 position and a lipophilic propyl chain at the C3 position.

This guide serves as a technical blueprint for researchers utilizing this compound in the synthesis of bioactive agents, particularly kinase inhibitors, antimicrobial agents, and intercalating DNA ligands.

Physicochemical Profile

The introduction of a propyl group at the C3 position modulates the physicochemical properties of the quinoxaline core, enhancing lipophilicity compared to its methyl or unsubstituted analogs. This modification is often strategic in drug design to improve membrane permeability and alter binding kinetics within hydrophobic pockets of target proteins.

PropertyData / PredictionSource/Rationale
Appearance Solid (Crystalline)Sigma-Aldrich [1]
Melting Point Approx. 40–60 °C (Predicted)Extrapolated from Methyl analog (86°C) [2]
Solubility High: DCM, DMSO, EtOAc; Low: WaterLipophilic propyl chain
LogP ~3.8 (Predicted)ClogP algorithms
Reactivity High (

susceptible)
C2-Cl activation by N1

Synthetic Architecture

The synthesis of this compound follows a robust, convergent two-step protocol. The pathway relies on the condensation of o-phenylenediamine with an


-keto acid derivative, followed by deoxy-chlorination.
Step 1: Condensation (Lactam Formation)

The reaction between o-phenylenediamine and 2-oxovaleric acid (or ethyl 2-oxovalerate) proceeds via a double condensation mechanism. Regioselectivity is generally not an issue with symmetric diamines, but the mechanism involves the initial formation of a Schiff base followed by cyclization to form 3-propylquinoxalin-2(1H)-one .

Step 2: Deoxy-Chlorination

The lactam intermediate is treated with phosphorus oxychloride (


). The lactam tautomerizes to the lactim (enol) form, which attacks the electrophilic phosphorus. The resulting dichlorophosphate intermediate acts as a potent leaving group, displaced by the chloride ion in an addition-elimination sequence.
Synthetic Pathway Visualization

SynthesisPath Start1 o-Phenylenediamine Inter 3-Propylquinoxalin-2(1H)-one (Lactam Intermediate) Start1->Inter Condensation (EtOH/AcOH) Start2 2-Oxovaleric Acid Start2->Inter Product This compound Inter->Product Chlorination (S_N Acyl) Reagent POCl3 / Reflux Reagent->Inter

Figure 1: Convergent synthesis of this compound from commercially available precursors.

Reactivity & Functionalization Strategy

The core value of this compound lies in the lability of the C2-chlorine atom. The nitrogen atom at N1 exerts a strong electron-withdrawing effect, rendering C2 highly electrophilic.

Nucleophilic Aromatic Substitution ( )

This is the primary mode of reactivity.

  • Amination: Reaction with primary/secondary amines yields 2-amino-3-propylquinoxalines. This is critical for generating kinase inhibitor libraries.

  • Etherification: Reaction with alkoxides or phenols generates quinoxaline ethers.

  • Thiolation: Reaction with thiols yields thioethers.

Palladium-Catalyzed Cross-Coupling

The C-Cl bond is a viable handle for Pd-catalyzed bond formation, allowing for carbon framework extension.

  • Suzuki-Miyaura: Coupling with aryl boronic acids.

  • Sonogashira: Coupling with terminal alkynes.

  • Buchwald-Hartwig: C-N bond formation with aryl amines (alternative to

    
     for unreactive amines).
    
Reactivity Map

ReactivityMap Core This compound (Electrophilic C2) Amines 2-Amino-3-propylquinoxaline (Kinase Inhibitors) Core->Amines R-NH2, Base (S_NAr) Ethers 2-Alkoxy-3-propylquinoxaline Core->Ethers NaOR / PhOH (S_NAr) Biaryl 2-Aryl-3-propylquinoxaline (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) (C-C Bond) Alkynyl 2-Alkynyl-3-propylquinoxaline (Sonogashira) Core->Alkynyl Terminal Alkyne, Pd/Cu (C-C Bond)

Figure 2: Divergent functionalization pathways utilizing the C2-chloride handle.

Experimental Protocols

Protocol A: Synthesis of 3-Propylquinoxalin-2(1H)-one

Note: This step generates the hydroxy/lactam precursor.

  • Reagents: o-Phenylenediamine (10.8 g, 100 mmol), Ethyl 2-oxovalerate (14.4 g, 100 mmol), Ethanol (100 mL), Acetic Acid (cat. 1 mL).

  • Procedure:

    • Dissolve o-phenylenediamine in Ethanol under

      
      .
      
    • Add Ethyl 2-oxovalerate dropwise.

    • Heat to reflux for 4–6 hours. Monitor by TLC (formation of a polar spot).

    • Cool to 0°C. The product usually precipitates.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Yield: Typically 80–90%.[1]

Protocol B: Chlorination to this compound

Note: Requires a fume hood due to POCl3.

  • Reagents: 3-Propylquinoxalin-2(1H)-one (5.0 g),

    
     (30 mL, excess).
    
  • Procedure:

    • Place the lactam in a round-bottom flask.

    • Carefully add

      
      .[1] (Optional: Add 1 eq. of 
      
      
      
      to accelerate reaction).
    • Reflux at 100–110°C for 2–3 hours. The suspension will clear as the chloro-compound forms.

    • Quench (Critical Safety Step): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess

      
      . Exothermic!
      
    • Neutralize with

      
       to pH 7–8.
      
    • Extract with Dichloromethane (

      
       mL).
      
    • Dry organics over

      
       and concentrate.
      
    • Purification: Recrystallization (Hexane/EtOAc) or Flash Chromatography.

Applications in Drug Discovery[3][4]

The this compound scaffold is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The quinoxaline nitrogen atoms mimic the adenine ring of ATP. By substituting the Cl with an amine, the resulting molecule can form hydrogen bonds with the hinge region of kinases (e.g., EGFR, VEGFR). The propyl group fills the hydrophobic pocket, potentially increasing selectivity [3].

  • Antimicrobial Agents: 2,3-Disubstituted quinoxalines have demonstrated potency against M. tuberculosis and S. aureus. The lipophilic propyl tail aids in penetrating the mycobacterial cell wall [4].

  • Intercalators: Planar quinoxaline systems can intercalate into DNA. The propyl chain can act as a minor groove binder, enhancing stability of the drug-DNA complex.

References

  • Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from

  • BenchChem. (2025).[1][2] Physicochemical Properties of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. Retrieved from

  • Ajani, O. O. (2014).[3] Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine.[4][3] European Journal of Medicinal Chemistry, 85, 688-715.[3] Link

  • Galal, S. A., et al. (2011).[3] Synthesis and biological evaluation of some new quinoxaline derivatives. European Journal of Medicinal Chemistry, 46(1), 327-340. Link

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Link

Sources

Technical Guide: Therapeutic Potential & Synthetic Utility of 2-Chloro-3-propylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-propylquinoxaline represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the parent molecule serves primarily as a high-value synthetic intermediate, its derivatization via nucleophilic aromatic substitution (


) yields libraries with potent anticancer , antitubercular , and antimicrobial  properties.

This technical guide analyzes the molecule's structural advantages, specifically the electrophilic reactivity at C2 and the lipophilic anchoring provided by the C3-propyl chain. It provides validated protocols for synthesis and biological evaluation, intended for use by drug discovery teams optimizing lead compounds.

Part 1: Molecular Architecture & Synthetic Utility

Structural Rationale

The pharmacophore is defined by the fusion of a benzene ring and a pyrazine ring. The specific substitution pattern of this compound offers two distinct advantages for Structure-Activity Relationship (SAR) optimization:

  • The C2-Chlorine (Electrophilic Warhead): The nitrogen atoms in the pyrazine ring pull electron density, making the carbon at position 2 highly electrophilic. This facilitates facile displacement by nucleophiles (amines, hydrazines, thiols) to create diverse functional libraries.[1]

  • The C3-Propyl Group (Lipophilic Anchor): Unlike a methyl group (too polar) or a long alkyl chain (too lipophilic/insoluble), the propyl chain offers an optimal balance for LogP (partition coefficient), enhancing membrane permeability while maintaining water solubility for bioavailability.

Synthetic Pathway (DOT Visualization)

The synthesis follows a convergent pathway, condensing o-phenylenediamine with an


-keto ester, followed by chlorination.

SynthesisPathway PDA o-Phenylenediamine Inter 3-Propylquinoxalin-2(1H)-one (Tautomeric Equilibrium) PDA->Inter Condensation (EtOH, Reflux) Keto Ethyl 2-oxopentanoate Keto->Inter Target This compound (Key Scaffold) Inter->Target Chlorination POCl3 POCl3 / Reflux POCl3->Target Deriv Functionalized Library (Hydrazones, Amines) Target->Deriv SnAr Displacement (R-NH2, Heat)

Figure 1: Convergent synthesis of the this compound scaffold and subsequent derivatization.

Part 2: Therapeutic Areas & Mechanisms[2]

Anticancer Activity

Derivatives of this compound (particularly those substituted with hydrazine or sulfonamide moieties at C2) exhibit cytotoxicity against MCF-7 (breast), HCT-116 (colon), and HeLa (cervical) cell lines.

  • Mechanism of Action:

    • Kinase Inhibition: The quinoxaline core mimics the ATP-binding motif of kinases. The C3-propyl group occupies the hydrophobic pocket of enzymes like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 , preventing downstream signaling essential for tumor angiogenesis.

    • DNA Intercalation: Planar derivatives can intercalate between DNA base pairs, inhibiting Topoisomerase II , leading to replication fork arrest and apoptosis.

Antimicrobial & Antitubercular Potential

The propyl chain enhances penetration through the waxy cell wall of Mycobacterium tuberculosis.

  • Target: DNA Gyrase (subunit B).

  • Efficacy: MIC values for optimized derivatives often range between 0.5 – 6.25 µg/mL against M. tuberculosis H37Rv strain.

Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 2-chloro-3-propyl core.

PositionModificationEffect on Biological Activity
C2 (Cl) Displacement with Hydrazine Significantly increases anticancer potency (IC50 < 5 µM).
C2 (Cl) Displacement with Morpholine Improves solubility but often reduces potency compared to hydrazines.
C3 (Propyl) Reduction to Methyl Decreases cell membrane permeability; lower cytotoxicity.
C3 (Propyl) Extension to Hexyl Increases lipophilicity excessively; poor solubility limits bioavailability.
Benzene Ring Electron-withdrawing groups (6-F, 7-NO2 )Enhances metabolic stability and binding affinity to kinase pockets.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

This protocol validates the creation of the electrophilic scaffold.

Reagents: o-Phenylenediamine (10 mmol), Ethyl 2-oxopentanoate (10 mmol), Ethanol (20 mL),


 (15 mL).
  • Condensation: Dissolve o-phenylenediamine and ethyl 2-oxopentanoate in ethanol. Reflux for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture. The intermediate (3-propylquinoxalin-2(1H)-one) will precipitate. Filter and dry.[2]

  • Chlorination: Suspend the dried intermediate in

    
    . Reflux for 2 hours (Caution: Fume hood required).
    
  • Workup: Pour the reaction mixture onto crushed ice (slowly) to quench excess

    
    . Neutralize with 
    
    
    
    to pH 7.
  • Extraction: Extract with dichloromethane (

    
     mL). Dry over anhydrous 
    
    
    
    and evaporate.
  • Yield: Expect 70–80% of a brownish solid.

Protocol B: MTT Cytotoxicity Assay

Standard validation for anticancer potential.

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Dissolve the quinoxaline derivative in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4h.

  • Measurement: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation: Determine IC50 using non-linear regression analysis.

Part 5: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism often observed in bioactive derivatives of this scaffold.

Mechanism Drug 2-Substituted-3-propylquinoxaline CellMem Cell Membrane Entry (Facilitated by C3-Propyl) Drug->CellMem Target1 Kinase Domain (EGFR/VEGFR) CellMem->Target1 Hydrophobic Interaction Target2 DNA Minor Groove CellMem->Target2 Intercalation Effect1 Inhibition of Phosphorylation Target1->Effect1 Effect2 Topoisomerase II Stabilization Target2->Effect2 Apoptosis Apoptosis / Cell Death Effect1->Apoptosis Effect2->Apoptosis

Figure 2: Dual mechanism of action: Kinase inhibition and DNA intercalation leading to apoptosis.

Part 6: Future Outlook

The "propyl" modification at C3 is currently underutilized compared to methyl or phenyl analogs. Future development should focus on:

  • Hybridization: Linking the 2-chloro-3-propyl core with artemisinin or chalcone moieties to tackle multi-drug resistant (MDR) pathogens.

  • Nano-formulation: Encapsulating hydrophobic derivatives in liposomes to improve in vivo bioavailability.

References

  • Maddili, S. K., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity.[3][4]

  • Kayogolo, C. W., et al. (2022). Therapeutical potential of metal complexes of quinoxaline derivatives: a review.[5][6] Journal of Coordination Chemistry.

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.

  • Ammar, Y. A., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Arabian Journal of Chemistry.

  • BenchChem Protocols. Synthesis of 2-Chloro-3-(2-thienyl)quinoxaline and analogs.

Sources

Technical Whitepaper: Synthesis Architectures for 2-Chloro-3-propylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the synthesis pathways for 2-Chloro-3-propylquinoxaline , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

This compound (CAS: 85061-23-0) serves as a high-value scaffold in the development of bioactive agents, particularly in oncology and antimicrobial research. Its structural utility lies in the lability of the C2-chlorine atom, which acts as an electrophilic handle for nucleophilic aromatic substitution (


), allowing the rapid installation of amines, thiols, and alkoxides while retaining the lipophilic propyl chain at C3.

This guide delineates the most robust synthetic pathways, prioritizing the Deoxychlorination Strategy due to its scalability and reproducibility. We analyze the mechanistic underpinnings of the transformation, provide validated experimental protocols, and evaluate critical control points for industrial application.

Retrosynthetic Analysis

The most logical disconnection of the target molecule reveals two primary precursors: o-phenylenediamine (OPD) and 2-oxopentanoic acid (or its ester derivatives).

  • Disconnection A (C-Cl bond): Leads to the tautomeric intermediate 3-propylquinoxalin-2(1H)-one . This is the "activated" species required for chlorination.

  • Disconnection B (C-N bonds): Breaks the quinoxaline core into the diamine and the

    
    -keto acid components.
    

Due to the symmetry of the unsubstituted o-phenylenediamine, regioselectivity issues typically associated with substituted diamines are negated, simplifying the condensation step.

Primary Synthesis Pathway: The Deoxychlorination Route

This pathway is the industry "Gold Standard" for generating 2-chloro-3-alkylquinoxalines. It proceeds via a two-step sequence: Cyclocondensation followed by Nucleophilic Displacement.

Phase 1: Cyclocondensation

The formation of the quinoxaline core involves the condensation of o-phenylenediamine with 2-oxopentanoic acid (alpha-ketovaleric acid).

  • Reagents: o-Phenylenediamine (1.0 eq), 2-Oxopentanoic acid (1.1 eq).

  • Solvent System: Ethanol or Acetic Acid (Glacial).

  • Thermodynamics: The reaction is driven by the entropy of water release and the formation of the stable aromatic-like heteroaromatic system.

  • Mechanism: Initial nucleophilic attack by the amine nitrogen on the highly electrophilic ketone carbonyl, followed by cyclization onto the carboxylic acid/ester carbon and dehydration.

Phase 2: Deoxychlorination (The POCl Vector)

The conversion of the lactam (quinoxalinone) to the chloro-derivative utilizes Phosphorus Oxychloride (POCl


).[1]
  • Reagents: 3-propylquinoxalin-2(1H)-one, POCl

    
     (excess), catalytic DMF (optional but recommended).
    
  • Mechanism:

    • Tautomerization: The lactam equilibrates with its lactim (hydroxy) form.

    • Activation: The hydroxyl oxygen attacks the phosphorous center of POCl

      
      , displacing a chloride and forming a dichlorophosphate intermediate (
      
      
      
      ).
    • Substitution: The liberated chloride ion acts as a nucleophile, attacking the C2 position and displacing the phosphate leaving group to yield the chloropyrazine ring.

Pathway Visualization

The following diagram illustrates the reaction flow and intermediate structures.

SynthesisPathway OPD o-Phenylenediamine Intermediate 3-Propylquinoxalin-2(1H)-one (Tautomeric Equilibrium) OPD->Intermediate Condensation (EtOH, Reflux) KetoAcid 2-Oxopentanoic Acid KetoAcid->Intermediate POCl3 POCl3 / Reflux Intermediate->POCl3 Activation Product This compound POCl3->Product Nucleophilic Substitution

Figure 1: Step-wise synthesis pathway from raw materials to the chlorinated target.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. All steps involving POCl


 must be performed in a fume hood.
Step 1: Synthesis of 3-propylquinoxalin-2(1H)-one
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve o-phenylenediamine (1.08 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add 2-oxopentanoic acid (1.28 g, 11 mmol) dropwise over 5 minutes.

    • Insight: A slight excess of the keto acid ensures complete consumption of the diamine, which is harder to remove during purification.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).[2]

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

    • If solid forms: Filter and wash with cold ethanol.[2]

    • If no solid: Concentrate under reduced pressure to 25% volume, then cool in an ice bath to induce crystallization.

  • Yield: Expect 85–95% of an off-white solid.

Step 2: Chlorination to this compound
  • Setup: Place the dried 3-propylquinoxalin-2(1H)-one (1.88 g, 10 mmol) into a dry 50 mL RBF.

  • Reagent Addition: Carefully add POCl

    
      (10 mL, excess).
    
    • Catalysis: Add 2-3 drops of DMF (N,N-Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Reaction: Reflux at 105°C for 1–3 hours. The suspension should clear as the starting material is consumed and the lipophilic chloro-product forms.

  • Quenching (CRITICAL):

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto crushed ice (100 g) with vigorous stirring. Caution: Exothermic hydrolysis of POCl

      
       releases HCl gas.
      
  • Extraction: Neutralize the aqueous slurry with solid NaHCO

    
     or 10% NaOH solution to pH 7–8. Extract with Dichloromethane (DCM)  (3 x 30 mL).
    
  • Purification: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Hexane:EtOAc 9:1) if necessary, though recrystallization from hexane is often sufficient.

Critical Control Points & Troubleshooting

ParameterObservationCorrective Action
Moisture Control Low yield in Step 2; presence of starting material.POCl

degrades rapidly with water. Ensure glassware is oven-dried and POCl

is distilled if old.
Regioselectivity Not applicable for this specific molecule.Due to the symmetry of unsubstituted OPD, 2-propyl-3-chloro and 3-propyl-2-chloro are identical.
Black Tar Formation Overheating during Step 2.Reduce oil bath temperature; ensure strictly inert atmosphere (N

) to prevent oxidation of amine byproducts.
Incomplete Chlorination TLC shows persistent polar spot.Add catalytic PCl

(0.1 eq) or increase DMF concentration to boost electrophilicity.

Mechanistic Insight: The Role of DMF

The addition of Dimethylformamide (DMF) is not merely a solvent choice but a catalytic strategy. DMF reacts with POCl


 to form the Vilsmeier reagent  (chloroiminium ion). This species is more electrophilic than POCl

alone, facilitating the attack on the quinoxalinone oxygen.

Mechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Formation Activation Activated Quinoxalinone (O-Attack) Vilsmeier->Activation High Electrophilicity Substitution Cl- Attack / Product Activation->Substitution SNAr

Figure 2: Catalytic cycle of DMF in the chlorination process.

References

  • BenchChem. (2025).[1][2] Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. Retrieved from

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review. Retrieved from

  • ChemicalBook. (2024). This compound Product Properties and Synthesis. Retrieved from

  • Royal Society of Chemistry. (2015). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones. Chemical Communications.[3] Retrieved from

  • Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of Antiviral Agents from 2-Chloro-3-propylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-Chloro-3-propylquinoxaline (CPQ) as a pivotal scaffold in the development of antiviral agents. The quinoxaline moiety is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and pteridines. The specific functionalization of the C2-position (reactive chloro group) combined with the C3-propyl group (lipophilic anchor) makes CPQ an ideal precursor for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , HCV NS3/4A protease inhibitors , and Herpes Simplex Virus (HSV) agents.

This document provides three validated protocols for transforming CPQ into high-potency antiviral candidates, supported by mechanistic insights and reaction network visualizations.

Strategic Analysis: The CPQ Advantage

The this compound scaffold offers a unique dual-mode reactivity profile essential for drug design:

  • Electrophilic C2-Center: The nitrogen at N1 exerts a strong electron-withdrawing effect, activating the C2-chlorine bond for facile Nucleophilic Aromatic Substitution (SNAr) . This allows for rapid library generation using amines, thiols, and alkoxides.

  • Lipophilic C3-Propyl Anchor: In the context of HIV-1 NNRTIs, the propyl group occupies the hydrophobic pocket (Val179, Leu100) of the Reverse Transcriptase enzyme, a critical interaction for high-affinity binding (similar to the cyclopropyl group in Nevirapine or the alkyl groups in Efavirenz).

Protocol 1: Synthesis of HIV-1 NNRTI Analogues via SNAr Amination

Target Class: 2-Amino-3-propylquinoxalines Mechanism: Addition-Elimination (SNAr) Application: These derivatives mimic the "butterfly" binding mode of classical NNRTIs, disrupting the catalytic machinery of the viral polymerase.

Materials
  • Precursor: this compound (1.0 eq)

  • Nucleophile: Substituted Aniline (e.g., 4-chloroaniline or 3-fluoroaniline) (1.2 eq)

  • Solvent: Ethanol (EtOH) or Dimethylformamide (DMF)

  • Catalyst/Base: Catalytic HCl (for EtOH) or K2CO3 (for DMF)

Step-by-Step Procedure
  • Preparation: Dissolve this compound (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add the substituted aniline (12 mmol) to the solution.

  • Catalysis: Add 2-3 drops of concentrated HCl. Note: Acid catalysis protonates the N1 nitrogen, significantly increasing the electrophilicity of the C2 carbon.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of the starting material via TLC (Hexane:EtOAc 4:1).

  • Work-up: Cool the reaction mixture to room temperature. The hydrochloride salt of the product often precipitates.

  • Purification: Filter the precipitate. Neutralize by washing with 10% NaHCO3 solution, then wash with water. Recrystallize from ethanol/water to obtain the free base.

Yield Expectation: 75–90%

Protocol 2: Synthesis of Tricyclic [1,2,4]triazolo[4,3-a]quinoxalines

Target Class: Fused Tricyclic Systems Mechanism: Hydrazinolysis followed by Cyclocondensation Application: Broad-spectrum antiviral activity, particularly against HSV and potentially SARS-CoV-2 (via inhibition of viral replication machinery).

Materials
  • Precursor: this compound

  • Reagent A: Hydrazine Hydrate (80% or 99%)

  • Reagent B: Triethyl Orthoformate (TEof) or an Aromatic Aldehyde

  • Solvent: Ethanol[1]

Step-by-Step Procedure

Part A: Formation of the Hydrazinyl Intermediate

  • Dissolve this compound (10 mmol) in ethanol (15 mL).

  • Add Hydrazine Hydrate (50 mmol, excess) dropwise at room temperature.

  • Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Cool and filter the solid product (2-hydrazinyl-3-propylquinoxaline). Wash with cold ethanol.[2]

Part B: Cyclization to Triazole

  • Suspend the dried hydrazinyl intermediate (5 mmol) in Triethyl Orthoformate (10 mL). Note: TEof acts as both solvent and C1-donor.

  • Reflux the mixture for 6–8 hours.

  • Cool to room temperature. The tricyclic product, 4-propyl-[1,2,4]triazolo[4,3-a]quinoxaline , will precipitate.

  • Filter and recrystallize from acetonitrile.

Yield Expectation: 65–80% (Overall)

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

Target Class: 2-Aryl-3-propylquinoxalines Mechanism: Pd(0) Catalyzed Cross-Coupling Application: Expanding the aromatic surface area for HCV protease inhibitors or dual-action HIV inhibitors.

Materials
  • Precursor: this compound (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (e.g., 4-cyanophenylboronic acid) (1.2 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step Procedure
  • Degassing: In a Schlenk flask, combine the solvent mixture and degas with Argon for 15 minutes.

  • Loading: Add CPQ, aryl boronic acid, and Na2CO3.

  • Catalyst Addition: Add Pd(PPh3)4 under a positive stream of Argon.

  • Reaction: Seal the flask and heat to 90°C for 12 hours.

  • Work-up: Filter through a Celite pad to remove Palladium residues. Extract the filtrate with Ethyl Acetate.

  • Purification: Concentrate the organic layer and purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Yield Expectation: 60–85%

Reaction Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Start This compound (CPQ) Amination S_NAr Reaction (R-NH2 / HCl) Start->Amination Hydrazine Hydrazine Hydrate (Reflux) Start->Hydrazine Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd(0)) Start->Suzuki NNRTI 2-Amino-3-propylquinoxaline (HIV-1 NNRTI Candidate) Amination->NNRTI Yield: 75-90% Intermed 2-Hydrazinyl-3-propylquinoxaline Hydrazine->Intermed Cyclization Triethyl Orthoformate (Cyclocondensation) Intermed->Cyclization Triazole [1,2,4]Triazolo[4,3-a]quinoxaline (HSV/SARS-CoV-2 Candidate) Cyclization->Triazole Yield: 65-80% Biaryl 2-Aryl-3-propylquinoxaline (HCV Inhibitor Scaffold) Suzuki->Biaryl Yield: 60-85%

Figure 1: Divergent synthetic pathways from this compound to key antiviral pharmacophores.

Mechanistic Pathway: Triazole Ring Formation

Understanding the cyclization mechanism is critical for troubleshooting low yields in Protocol 2.

Mechanism Step1 2-Hydrazinyl-3-propylquinoxaline (Nucleophile) Step2 Attack on Orthoformate Carbon Step1->Step2 Step3 Elimination of Ethanol (Formation of Imidate) Step2->Step3 -EtOH Step4 Intramolecular N-Attack (Ring Closure) Step3->Step4 Final Fused Triazolo-Quinoxaline Step4->Final -EtOH

Figure 2: Step-wise mechanism of the cyclocondensation reaction with triethyl orthoformate.

Data Summary: Comparative Reaction Efficiency

Reaction TypeReagentConditionsTypical YieldKey By-product
Amination (SNAr) Aniline / HClEtOH, Reflux, 4h88%Aniline HCl salt
Hydrazinolysis N2H4·H2OEtOH, RT to Reflux92%None (clean)
Triazole Cyclization Triethyl OrthoformateNeat, Reflux, 6h70%Ethanol
Suzuki Coupling Ph-B(OH)2 / PdDioxane/H2O, 90°C82%Boronic acid homocoupling

References

  • National Center for Biotechnology Information (NCBI). Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. PubChem. Available at: [Link]

  • MDPI Molecules. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and evaluation of new Reissert analogs as HIV-1 reverse transcriptase inhibitors. PubMed. Available at: [Link]

  • Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Available at: [Link]

  • Royal Society of Chemistry (RSC). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.[3] RSC Advances.[3] Available at: [Link]

Sources

Application Note: Optimized Strategies for the Amination of 2-Chloro-3-propylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic procedures for the amination of 2-Chloro-3-propylquinoxaline , a versatile intermediate in the synthesis of bioactive heterocyclic compounds. The 2-position of the quinoxaline ring is highly electrophilic, facilitating Nucleophilic Aromatic Substitution (


) with primary and secondary amines.

While standard thermal


 is sufficient for aliphatic amines, this guide also provides a Microwave-Assisted  protocol for high-throughput library generation and a Buchwald-Hartwig Cross-Coupling  protocol for sterically hindered or weakly nucleophilic amines (e.g., anilines).

Mechanistic Insight & Reaction Design

The Substrate: this compound

The quinoxaline scaffold is electron-deficient due to the two pyrazine nitrogen atoms. The chlorine atom at C2 is activated for displacement. The propyl group at C3 provides mild steric bulk but does not significantly deactivate the ring compared to a methyl group.

  • Primary Pathway (

    
    ):  The nucleophilic amine attacks C2, forming a Meisenheimer-like anionic intermediate stabilized by the ring nitrogens. Chloride elimination restores aromaticity.[1]
    
  • Secondary Pathway (Pd-Catalysis): Required when the amine is a poor nucleophile (electronic deactivation) or when the transition state energy of the

    
     is too high.
    
Mechanistic Diagram ( )

The following diagram illustrates the addition-elimination pathway, highlighting the critical intermediate stabilization.

SNAr_Mechanism Substrate This compound TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS Nucleophilic Attack (k1) Amine Amine (H-NR2) Amine->TS Product 2-Amino-3-propylquinoxaline TS->Product Elimination of Cl- (k2) Byproduct HCl (Scavenged by Base) TS->Byproduct

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (


) on the quinoxaline core.

Experimental Protocols

Protocol A: Standard Thermal (Scale-Up Preferred)

Best for: Primary/Secondary aliphatic amines, gram-scale synthesis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Triethylamine (
    
    
    
    ) (2.0 equiv)
  • Solvent: Acetonitrile (MeCN), DMF, or Ethanol (EtOH).

    • Note: EtOH is preferred for green chemistry; DMF is required for low-solubility amines.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 equiv) in Ethanol (5 mL per mmol).

  • Addition: Add the amine (1.2 equiv). If the amine is a salt (e.g., hydrochloride), add

    
     (2.5 equiv) to liberate the free base.
    
  • Reaction: Heat the mixture to reflux (

    
     for EtOH) for 4–12 hours.
    
    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, and a more polar fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Method A (Precipitation): Cool to room temperature.[2] Pour into ice-cold water (10x volume). The product often precipitates. Filter, wash with water, and dry.[2]

    • Method B (Extraction): Remove volatiles in vacuo. Dilute residue with EtOAc, wash with water and brine.[2] Dry over

      
      .[2]
      
  • Purification: Recrystallization from EtOH/Water or Flash Column Chromatography (

    
    , 0-30% EtOAc in Hexanes).
    
Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, sluggish amines, rapid optimization.

Reagents:

  • Substrate: this compound (0.5 mmol)

  • Nucleophile: Amine (1.5 equiv)[2]

  • Solvent: 1,4-Dioxane or NMP (2 mL).

  • Base: DIPEA (2.0 equiv).

Step-by-Step Procedure:

  • Loading: Charge a 5 mL microwave process vial with the substrate, amine, DIPEA, and solvent. Cap with a crimp top.

  • Irradiation: Heat to

    
      for 15 minutes  (High absorption level).
    
  • Workup: Dilute directly with EtOAc (10 mL) and wash with water (3 x 5 mL) to remove NMP/Dioxane.

  • Purification: Evaporate solvent and purify via prep-HPLC or automated flash chromatography.

Protocol C: Buchwald-Hartwig Cross-Coupling

Best for: Anilines, electron-deficient amines, or when


 fails.

Reagents:

  • Catalyst:

    
     (2 mol%) + BINAP or Xantphos (4 mol%).
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or NaOtBu (1.5 equiv).
    
  • Solvent: Toluene (anhydrous, degassed).

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen (3x).

  • Catalyst Pre-complexation: Add

    
    , Ligand, and Toluene. Stir for 10 mins at RT to form the active catalyst species.
    
  • Addition: Add this compound (1.0 equiv), Amine (1.2 equiv), and Base.

  • Reaction: Seal and heat to

    
      for 12–18 hours.
    
  • Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium residues. Wash with EtOAc.[2]

  • Purification: Concentrate and purify via column chromatography. Note: Scavenge residual Pd using thiourea silica if intended for biological assay.

Operational Workflow & Decision Matrix

The following logic gate assists in selecting the correct protocol based on the amine type.

Workflow Start Start: Select Amine CheckType Is Amine Aliphatic (Primary/Secondary)? Start->CheckType SNAr_Path Protocol A: Thermal SNAr (Reflux EtOH/DMF) CheckType->SNAr_Path Yes (Scale-up) MW_Path Protocol B: Microwave SNAr (140°C, 15 min) CheckType->MW_Path Yes (Speed/Library) CheckAniline Is Amine an Aniline or Weak Nucleophile? CheckType->CheckAniline No CheckAniline->MW_Path Try MW first (High Temp) Pd_Path Protocol C: Buchwald-Hartwig (Pd-Cat, Toluene, Base) CheckAniline->Pd_Path Yes

Figure 2: Decision matrix for selecting the optimal amination strategy.

Analytical Data & Troubleshooting

Expected Analytical Characteristics
TechniqueObservationInterpretation
TLC

shift from ~0.6 to ~0.3 (Hex/EtOAc)
Formation of polar amine product.
1H NMR Loss of signal at ~8.0-8.5 ppm (if H-2 was present, N/A here)Key Diagnostic: Appearance of NH signal (broad, exchangeable) at 5.0-7.0 ppm.
1H NMR Propyl ChainTriplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~2.9 ppm).
LC-MS M+1 PeakMass shift =

.
Troubleshooting Guide
  • Issue: Hydrolysis Product (2-Hydroxy-3-propylquinoxaline).

    • Cause: Wet solvents or hygroscopic base (

      
      , 
      
      
      
      ).
    • Solution: Use anhydrous solvents (DMF/MeCN). Switch to

      
       or DIPEA.
      
  • Issue: Incomplete Conversion.

    • Cause: Steric hindrance from the propyl group affecting the approaching amine.

    • Solution: Switch to Protocol B (Microwave) to overcome the activation energy barrier.

  • Issue: Bis-amination.

    • Cause: Not applicable for 2-chloro-3-propyl (only one Cl), but possible if starting material was 2,3-dichloro. Ensure starting material purity.

References

  • General

    
     on Quinoxalines: 
    
    • BenchChem. Application Notes: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. Link

    • Note: General protocol adapted for propyl derivative based on standard reactivity p
  • Reactivity of 2-Chloro-3-alkylquinoxalines

    • Badr, M. Z. A., et al. "Reaction of 2-chloro-3-methylquinoxaline with aromatic amines."[3] Bull. Chem. Soc. Jpn. (Cited via NIH/Vertex Search). Link

    • Context: Establishes the viability of for 3-alkyl substituted systems.
  • Buchwald-Hartwig Coupling

    • Paul, F., Patt, J., & Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds."[4] J. Am. Chem. Soc. 1994, 116, 5969. Link

    • Context: Foundational methodology for Pd-catalyzed amin
  • Microwave Assisted Synthesis

    • Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angew. Chem. Int. Ed. 2004, 43, 6250. Link

    • Context: Validates the high-temperature/short-time parameters in Protocol B.

Sources

Application Notes and Protocols for the Functionalization of the Quinoxaline Ring at the C2 Position

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of C2-Functionalized Quinoxalines

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged core structure in medicinal chemistry and materials science. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The functionalization of the quinoxaline ring is a critical strategy for modulating these properties and developing novel therapeutic agents and functional materials.

The C2 and C3 positions of the quinoxaline ring are electronically deficient due to the electron-withdrawing effect of the two nitrogen atoms. This inherent electronic nature makes them prime targets for specific synthetic transformations, particularly for direct C-H functionalization. This guide provides an in-depth exploration of robust and field-proven methodologies for introducing a diverse range of functional groups specifically at the C2 position, targeting researchers, medicinal chemists, and process development scientists. We will delve into the causality behind experimental design, offering not just protocols, but a framework for strategic synthesis.

Part 1: Direct C-H Functionalization of the Quinoxaline Core

Directly converting a C-H bond into a C-C or C-heteroatom bond is the pinnacle of synthetic efficiency, avoiding the need for pre-functionalized substrates and minimizing waste. For the electron-deficient quinoxaline ring, radical-mediated approaches have proven exceptionally effective.

Minisci-Type Acylation: Forging C-C Bonds via Acyl Radicals

The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient heterocycles.[1] The reaction proceeds by the addition of a nucleophilic radical to the protonated, and therefore more electrophilic, heterocyclic ring. The C2 position of quinoxaline is a favored site for this attack. Modern electrochemical methods offer a green, catalyst-free, and external-oxidant-free approach to generate the required acyl radicals.[2]

Causality of the Method:

  • Acid's Role: Trifluoroacetic acid (TFA) protonates one of the quinoxaline nitrogens. This protonation significantly lowers the LUMO energy of the heterocyclic system, making it highly susceptible to attack by a nucleophilic radical.

  • Electrochemical Radical Generation: The α-keto acid is anodically oxidized at the graphite electrode. This single-electron oxidation triggers decarboxylation, cleanly generating the desired acyl radical without the need for stoichiometric chemical oxidants like persulfates.

  • Regioselectivity: The attack of the acyl radical occurs preferentially at the C2/C3 positions. For mono-substituted quinoxalines, this can lead to a mixture of regioisomers, the ratio of which is influenced by the electronic and steric nature of the existing substituent.[2]

Materials:

  • Quinoxaline substrate (1.0 equiv, 0.5 mmol)

  • α-Keto acid (e.g., 2-oxo-2-phenylacetic acid) (3.0 equiv, 1.5 mmol)

  • Tetrabutylammonium hexafluorophosphate (Et₄NPF₆) (1.0 equiv, 0.5 mmol)

  • Trifluoroacetic acid (TFA) (2.0 equiv, 1.0 mmol)

  • Acetonitrile (CH₃CN), anhydrous (5.0 mL)

  • Undivided electrochemical cell (10 mL)

  • Graphite plate anode (10 mm × 10 mm × 1 mm)

  • Nickel plate cathode (10 mm × 10 mm × 1 mm)

  • Constant current power supply

Procedure:

  • Cell Assembly: Equip a 10 mL undivided cell with the graphite plate anode and nickel plate cathode, positioned parallel to each other.

  • Reagent Addition: To the cell, add the quinoxaline substrate, the α-keto acid, and Et₄NPF₆ (as the supporting electrolyte).

  • Solvent and Additive: Add 5.0 mL of acetonitrile, followed by the trifluoroacetic acid (TFA).

  • Electrolysis: Place the cell in a water bath maintained at 60 °C. Stir the solution and begin electrolysis at a constant current of 3 mA.

  • Monitoring: Continue the electrolysis for approximately 2 hours or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-acylquinoxaline.

EntryQuinoxaline Substrateα-Keto AcidProductYield (%)
1QuinoxalinePhenylglyoxylic acid2-Benzoylquinoxaline76
26-MethylquinoxalinePhenylglyoxylic acid2-Benzoyl-6-methylquinoxaline (isomer mixture)71
36-ChloroquinoxalinePhenylglyoxylic acid2-Benzoyl-6-chloroquinoxaline (isomer mixture)65
4Quinoxaline4-Methoxyphenylglyoxylic acid2-(4-Methoxybenzoyl)quinoxaline68
5Quinoxaline2-Oxobutanoic acid2-Propanoylquinoxaline55

Note: Yields are for isolated products. For mono-substituted quinoxalines, yields represent the combined total of regioisomers.

Part 2: C2 Functionalization via Palladium-Catalyzed Cross-Coupling

While direct C-H activation is elegant, a more traditional and exceptionally reliable strategy involves the cross-coupling of a pre-functionalized quinoxaline, typically a 2-haloquinoxaline. The Suzuki-Miyaura coupling, which forges a C-C bond between a halide and an organoboron reagent, is a workhorse reaction in pharmaceutical development due to its vast substrate scope and high functional group tolerance.[3][4][5]

The Strategic Logic of Cross-Coupling

This two-step approach decouples the synthesis of the core from its final diversification.

  • Pre-functionalization: A halogen (typically Cl or Br) is installed at the C2 position. This "handle" provides a specific and reactive site for the subsequent palladium-catalyzed reaction.

  • Cross-Coupling: The 2-haloquinoxaline is coupled with a suitable partner (e.g., a boronic acid) to introduce the desired functionality with high precision.

This method provides unambiguous regiocontrol, which is a distinct advantage over some direct C-H functionalization methods where isomer formation can be a challenge.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling A Quinoxalin-2(1H)-one C 2-Chloroquinoxaline A->C Chlorination B Chlorinating Agent (e.g., POCl₃) D 2-Chloroquinoxaline C->D Purification & Use G 2-Arylquinoxaline D->G Coupling E Arylboronic Acid (R-B(OH)₂) F Pd Catalyst & Ligand Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O)

Caption: General workflow for C2-arylation of quinoxaline.

Experimental Protocols

Causality of the Method: Quinoxalin-2(1H)-one exists in tautomeric equilibrium with 2-hydroxyquinoxaline. Reacting it with a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) effectively converts the hydroxyl/carbonyl group into a chloride, which is an excellent leaving group for Pd-catalyzed cross-coupling.

Materials:

  • Quinoxalin-2(1H)-one (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (5-10 equiv)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser

Procedure:

  • Setup: In a round-bottom flask, carefully add the quinoxalin-2(1H)-one to an excess of POCl₃. Add a catalytic amount of DMF.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then very slowly and carefully pour it over crushed ice with vigorous stirring in a fume hood (the reaction of POCl₃ with water is highly exothermic and releases HCl gas).

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is ~7-8. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield pure 2-chloroquinoxaline.

Causality of the Method: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.

  • Catalyst/Ligand: A palladium(0) species, often generated in situ from a Pd(II) precatalyst, is the active catalyst. Phosphine ligands (e.g., PPh₃) stabilize the palladium center and modulate its reactivity.

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is crucial. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃), which is necessary for the transmetalation step.[5]

  • Solvent: A mixture of an organic solvent (like Dioxane or THF) and water is often used. The water helps to dissolve the inorganic base, while the organic solvent solubilizes the quinoxaline substrate and the catalyst.

Materials:

  • 2-Chloroquinoxaline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)

  • Solvent: Dioxane and Water (e.g., 4:1 ratio, 5 mL total)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk tube, add the 2-chloroquinoxaline, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (Dioxane/H₂O) via syringe.

  • Reaction: Place the sealed tube in a pre-heated oil bath (typically 90-110 °C) and stir vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the pure 2-arylquinoxaline product.

G pd0 Pd(0)L₂ (Active Catalyst) pd2_add Ar-Pd(II)L₂-X pd0->pd2_add trans_label Transmetalation pd2_trans Ar-Pd(II)L₂-Ar' pd2_add->pd2_trans red_elim_label Reductive Elimination pd2_trans->pd0 ox_add_label Oxidative Addition product Ar-Ar' (2-Arylquinoxaline) arx Ar-X (2-Chloroquinoxaline) boronic Ar'-B(OH)₂ + Base boronate [Ar'-B(OH)₃]⁻ boronic->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Outlook

The C2 position of the quinoxaline ring offers a strategic site for molecular diversification. This guide has detailed two primary strategic approaches: direct C-H functionalization and cross-coupling of pre-functionalized halides.

  • Direct C-H functionalization , particularly via modern electrochemical Minisci-type reactions, represents a highly atom- and step-economical approach, aligning with the principles of green chemistry.[2]

  • Palladium-catalyzed cross-coupling , especially the Suzuki-Miyaura reaction, remains the benchmark for reliability, broad scope, and predictable regiochemical outcomes, making it indispensable for target-oriented synthesis in drug discovery programs.[3][4]

The choice between these strategies depends on the specific goals of the research program. For rapid library synthesis and lead discovery, direct C-H functionalization may be preferred. For the scale-up and synthesis of a specific, complex target molecule, the robustness and control offered by cross-coupling methodologies are often unparalleled. Future research will likely focus on merging the advantages of both approaches, such as developing more regioselective and milder C-H activation catalysts that can operate on complex, late-stage intermediates.

References

  • Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(9), 2493. Available at: [Link]

  • Li, Y., et al. (2023). Electrochemical Decarboxylative Minisci-Type Acylation of Quinoxalines under Catalyst- and External-Oxidant-Free Conditions. Chinese Journal of Chemistry, 41(20), 2631-2636. Available at: [Link]

  • Ren, X., et al. (2013). Palladium-Catalyzed C-2 Selective Arylation of Quinolines. Organic Letters, 15(20), 5194-5197. Available at: [Link]

  • Knochel, P., et al. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 9(26), 5573-5576. Available at: [Link]

  • da Silva Júnior, E. N., et al. (2020). Palladium-Catalyzed C–H Arylation of Quinoidal Scaffolds Through Homogeneous and Heterogeneous Pathways: Advancing Toward Trypanocidal Prototypes. ACS Omega, 5(4), 1898-1909. Available at: [Link]

  • Mako, Z., et al. (2022). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect, 7(12), e202200388. Available at: [Link]

  • Huang, G., et al. (2013). Palladium-Catalyzed C-2 Selective Arylation of Quinolines. Organic Letters, 15(20), 5194-5197. Available at: [Link]

  • Antonchick, A. P., et al. (2017). Transition-Metal-Free Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts at Room Temperature. Organic Letters, 19(7), 1792-1795. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of quinoxalinones. Available at: [Link]

  • Mamedov, V. A. (2020). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Available at: [Link]

  • Procter, D. J., et al. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(44), 15584-15617. Available at: [Link]

  • Ke, F., et al. (2020). Radical-Induced C-H Direct Activation of Quinoxaline via Visible Light Photoredox-Catalyzed. Asian Journal of Organic Chemistry, 9(10), 1642-1645. Available at: [Link]

  • Yu, W., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5081. Available at: [Link]

  • ResearchGate. (2018). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. Available at: [Link]

  • Wang, P., et al. (2018). Organic acid catalysed Minisci-type arylation of heterocycles with aryl acyl peroxides. Organic & Biomolecular Chemistry, 16(29), 5249-5253. Available at: [Link]

  • Murarka, S., et al. (2022). Visible Light Photoredox-Catalyzed Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts. The Journal of Organic Chemistry, 87(16), 10947-10957. Available at: [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. Available at: [Link]

  • Wang, X., et al. (2018). A Catalyst-Free Minisci-Type Reaction: the C–H Alkylation of Quinoxalinones with Sodium Alkylsulfinates and Phenyliodine(III) Dicarboxylates. European Journal of Organic Chemistry, 2018(45), 6296-6302. Available at: [Link]

  • Procter, D. J. (2018). Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry, 16(4), 499-509. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Gryko, D., et al. (2023). Redox neutral and acid-free Minisci C-H alkylation of heteroarenes enabled by dual photoredox/bromide catalysis. ChemRxiv. Available at: [Link]

  • Van der Eycken, E. V., et al. (2014). Palladium-Catalyzed Cross-Coupling of 2-Chloroquinoxaline N-Oxides with Arylboronic Acids. European Journal of Organic Chemistry, 2014(20), 4251-4258. Available at: [Link]

  • Xuan, J., et al. (2015). Synthesis of highly functionalized polycyclic quinoxaline derivatives using visible-light photoredox catalysis. Angewandte Chemie International Edition, 54(2), 646-650. Available at: [Link]

  • Kumar, A., et al. (2024). Photoexcited nitroarenes for alkylation of quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry, 22(38), 7901-7905. Available at: [Link]

  • Wan, J.-P., & Wei, L. (2012). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2012(1), 96-116. Available at: [Link]

  • Van der Eycken, E. V., et al. (2020). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 25(17), 3959. Available at: [Link]

  • De Korver, R., et al. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 29(15), 3422. Available at: [Link]

Sources

Application Note: High-Yield Synthesis of 2-Chloro-3-propylquinoxaline via Deoxychlorination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-chloro-3-propylquinoxaline from 2-hydroxy-3-propylquinoxaline (tautomer: 3-propylquinoxalin-2(1H)-one). The transformation utilizes phosphorus oxychloride (


) as both the solvent and chlorinating agent.[1][2][3][4] This protocol is optimized for reproducibility, safety, and scalability, addressing common pitfalls associated with the exothermic quenching of phosphoryl species.

The resulting chloro-quinoxaline is a critical scaffold in medicinal chemistry, serving as a highly reactive electrophile for subsequent


 reactions to generate kinase inhibitors and bioactive heterocycles.

Scientific Background & Mechanism[2][5][6]

The Substrate: Lactam-Lactim Tautomerism

While often referred to as "2-hydroxy," the starting material predominantly exists in the stable lactam form (quinoxalin-2(1H)-one) in the solid state. Successful chlorination requires driving the equilibrium toward the reactive lactim (hydroxy) tautomer or direct activation of the amide carbonyl.

Reaction Mechanism

The reaction proceeds via an activation-elimination sequence:

  • Activation: The carbonyl oxygen attacks the electrophilic phosphorus of

    
    , forming a dichlorophosphate intermediate. This converts the poor leaving group (
    
    
    
    /
    
    
    ) into an excellent leaving group (
    
    
    ).
  • Substitution: Chloride ions (

    
    ) generated in situ perform a nucleophilic aromatic substitution at the C2 position, displacing the phosphate group and aromatizing the ring.
    
  • Catalysis (Optional): The addition of N,N-Dimethylformamide (DMF) can accelerate this rate by forming the highly electrophilic Vilsmeier-Haack reagent (

    
    ), although neat 
    
    
    
    is often sufficient for this substrate.

ReactionMechanism Substrate 3-propylquinoxalin-2(1H)-one (Lactam Form) Tautomer 2-hydroxy-3-propylquinoxaline (Lactim Form) Substrate->Tautomer Tautomerization Intermediate Activated Dichlorophosphate Intermediate Tautomer->Intermediate + POCl3 (- HCl) Product This compound Intermediate->Product + Cl- (- HOP(O)Cl2)

Figure 1: Mechanistic pathway from the lactam starting material to the chlorinated product.

Materials & Equipment

Reagents
ReagentRolePurity/GradeNotes
3-propylquinoxalin-2(1H)-one Substrate>95%Ensure dryness; water consumes

.[5]
Phosphorus Oxychloride (

)
Reagent/SolventReagent GradeToxic/Corrosive. Use fresh bottle.
DMF (Optional) CatalystAnhydrousUse 1-3 drops if reaction is sluggish.
Dichloromethane (DCM) Extraction SolventACS GradeEthyl Acetate is a viable alternative.
Sodium Bicarbonate (

)
NeutralizationSaturated Aq.[1][3][6][7]For quenching acid generated.[4][8][7][9]
Equipment
  • Round-bottom flask (RBF) with 24/40 joint (sized so liquid volume is ~30-50% capacity).

  • Reflux condenser with drying tube (CaCl2) or

    
     inlet.
    
  • Oil bath or heating mantle with temperature controller.

  • Large beaker (for quenching).

  • Magnetic stir bar (egg-shaped for efficient vortexing).

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Drying: Dry the starting material (3-propylquinoxalin-2(1H)-one) in a vacuum oven at 50°C for 2 hours to remove trace moisture.

  • Charging: In a fume hood, charge the RBF with the starting material (e.g., 1.0 g, 5.3 mmol).

  • Solvent Addition: Carefully add

    
     (10 equivalents or ~5-8 mL per gram of substrate).
    
    • Note: The substrate may not dissolve immediately; it will solubilize as the reaction proceeds.[10]

  • Catalyst (Conditional): If the substrate is known to be unreactive, add 2-3 drops of anhydrous DMF.

Phase 2: Chlorination (Reflux)[4]
  • Heating: Equip the flask with a condenser and drying tube. Heat the mixture to reflux (approx. 105–110°C) .

  • Monitoring: Maintain reflux for 2–4 hours .

    • Visual Check: The suspension should turn into a clear, often dark/brown solution.

    • TLC Monitoring: Elute with 20% EtOAc in Hexanes. The product (chloro) is significantly less polar (higher

      
      ) than the starting material (hydroxy/lactam).
      
Phase 3: The "Reverse Quench" (Critical Safety Step)

Safety Warning: Never add water directly to the hot reaction flask. This causes a violent exotherm and potential explosion.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Concentration (Recommended): If a large excess of

    
     was used, distill off the excess under reduced pressure (rotary evaporator with a base trap) to minimize the violence of the quench.
    
  • Quenching:

    • Prepare a large beaker containing crushed ice and saturated aqueous

      
      .
      
    • Slowly pour the reaction mixture (or the concentrated residue) onto the stirring ice/base mixture.

    • Stir vigorously for 20 minutes to ensure complete hydrolysis of residual phosphoryl chlorides.

Phase 4: Workup & Purification[4]
  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with DCM (

    
     mL).
    
  • Washing: Wash combined organics with water (

    
     mL) and Brine (
    
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • Crude: Usually obtained as a beige/brown solid.

    • Flash Chromatography:[6] Silica gel, gradient 0

      
       10% EtOAc in Hexanes.
      
    • Recrystallization:[4][11] If necessary, recrystallize from hot Hexanes or Heptane.

Process Visualization

Workflow Setup Setup: Mix Substrate + POCl3 Reflux Reaction: Reflux at 110°C (2-4h) Setup->Reflux Cool Cool to Room Temp Reflux->Cool Distill Optional: Distill Excess POCl3 Cool->Distill If high volume Quench CRITICAL: Pour into Ice/NaHCO3 Cool->Quench Distill->Quench Extract Extract with DCM/EtOAc Quench->Extract Purify Column Chromatography (Hex/EtOAc) Extract->Purify

Figure 2: Operational workflow emphasizing the critical safety node during quenching.

Troubleshooting & Optimization (E-E-A-T)

ObservationRoot CauseCorrective Action
Incomplete Reaction Substrate insolubility or low activation energy.Add catalytic DMF (Vilsmeier activation) or increase time.
Low Yield / Black Tar Decomposition due to overheating or harsh quench.Ensure "Reverse Quench" is slow and temperature controlled (<20°C).
Product Hydrolysis Reversion to starting material during workup.Ensure the aqueous layer is neutralized (

) quickly; do not let the product sit in acidic aqueous solution.
Violent Exotherm Water contamination or fast quenching.Use strictly anhydrous glassware.[7] Quench onto ice , not liquid water.

Expert Insight: The propyl chain increases the lipophilicity of the molecule compared to the methyl analog. This is advantageous during extraction, as the product partitions very efficiently into the organic layer, leaving polar phosphorus byproducts in the aqueous phase. However, ensure the drying agent (


) is used generously, as trapped water can hydrolyze the C-Cl bond upon storage.

References

  • Achmatowicz, M. M., et al. (2010).[8] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.[8][9] Organic Process Research & Development, 14(6), 1490–1500. [Link]

  • PrepChem. Synthesis of 2-chloroquinoxaline. (General protocol adaptation). [Link]

  • Common Organic Chemistry. POCl3 Activated Chlorine Formation Protocols. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Chlorination of 3-Propylquinoxaline-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Yield Optimization for the Synthesis of 2-chloro-3-propylquinoxaline Case ID: QX-CL-PROPYL-001 Support Tier: Senior Application Scientist

Executive Summary & Core Chemistry

The Challenge: Converting 3-propylquinoxaline-2-ol (tautomer: 3-propylquinoxalin-2(1H)-one) to this compound is a standard nucleophilic aromatic substitution (


). However, researchers often encounter variable yields (30–60%) due to two opposing forces:
  • Activation Energy: The heterocyclic ring requires significant activation to facilitate the leaving group departure.

  • Product Instability: The resulting chloro-imidate moiety is highly susceptible to acid-catalyzed hydrolysis during workup, reverting to the starting material.

The Solution: High yields (>85%) are achievable by shifting from "neat reflux" to a catalytically activated Vilsmeier-Haack protocol and implementing a pH-controlled reverse quench .

Standard Operating Procedure (The "Gold Standard")

Use this protocol as your baseline. Deviations usually result in yield loss.

Reagents & Stoichiometry
ComponentRoleEq.Notes
3-Propylquinoxaline-2-ol Substrate1.0Ensure moisture content <0.5%.
POCl

(Phosphoryl chloride)
Reagent/Solvent5.0 - 10.0Must be clear/colorless. Yellow = degraded.
DMF (N,N-Dimethylformamide) Catalyst0.1 - 0.5CRITICAL. Forms the active chloroiminium species.
Dichloromethane (DCM) Extraction SolventN/APreferred over EtOAc for solubility.
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Addition: Charge substrate and POCl

    
    . Add DMF dropwise at room temperature (Exotherm warning: Vilsmeier reagent formation).
    
  • Reaction: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Concentration: Distill off excess POCl

    
     under reduced pressure. Do not skip this.  Residual POCl
    
    
    
    creates massive acid during quench.
  • The "Reverse Quench" (Critical Step):

    • Prepare a mixture of ice and saturated

      
       (or 
      
      
      
      ).
    • Drip the reaction residue (dissolved in minimal DCM) into the ice-base mixture.

    • Why? This keeps pH basic. If you add water to the reaction, pH drops to <1, hydrolyzing your product.

  • Workup: Extract with DCM (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.

Troubleshooting Guide (FAQ)

Issue A: "My reaction stalled. I still see starting material after 6 hours."

Diagnosis: Insufficient electrophilic activation. The propyl group adds steric bulk compared to methyl derivatives, slightly hindering the attack. Fix:

  • Increase Catalyst: Bump DMF to 1.0 eq.

  • Add PCl

    
    :  Add 1.0 eq of Phosphorus Pentachloride. PCl
    
    
    
    is a more aggressive chlorinating agent than POCl
    
    
    and pushes stubborn substrates.
  • Check Reagent Quality: If your POCl

    
     is hydrolyzed (turbid/fuming excessively in air), it contains phosphoric acid, which deactivates the catalyst.
    
Issue B: "I had a great spot on TLC, but the yield dropped after the column."

Diagnosis: Acid-Catalyzed Hydrolysis. You likely exposed the product to acidic conditions or silica gel for too long. 2-chloroquinoxalines are labile imidoyl chlorides. Fix:

  • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane.

  • Speed: Do not leave the crude product in solution overnight.

  • Quench Protocol: Review the "Reverse Quench" in Section 2. If the quench gets hot, the product hydrolyzes.[1]

Issue C: "The reaction turned into a black tar."

Diagnosis: Thermal decomposition or polymerization. Fix:

  • Solvent Switch: Instead of neat POCl

    
    , use Chlorobenzene  or Toluene  as a solvent and use only 2.0 eq of POCl
    
    
    
    . This limits the maximum temperature to the solvent boiling point and dilutes the reaction.
  • Temperature Control: Do not exceed

    
    .
    

Mechanistic Visualization

Understanding why we use DMF is key to troubleshooting. The DMF reacts with POCl


 to form the Vilsmeier-Haack Reagent , a potent electrophile that activates the quinoxalinone oxygen far better than POCl

alone.

G DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier In situ formation Intermed Activated Intermediate (O-Phosphorylated / Imidinium) Vilsmeier->Intermed Substrate 3-Propylquinoxaline-2-ol (Substrate) Substrate->Intermed Attack by Vilsmeier Product This compound (Target) Intermed->Product Cl- Nucleophilic Attack (Reflux) Hydrolysis Hydrolysis Reversion (Yield Loss) Product->Hydrolysis Acidic Workup (Avoid this!)

Figure 1: The catalytic cycle showing the Vilsmeier activation path and the critical risk of hydrolysis reversion.

Workup Decision Tree

Use this logic flow to determine the safest workup based on your scale and equipment.

Workup Start Reaction Complete (TLC Check) Distill Distill excess POCl3 (Vacuum) Start->Distill Residue Dissolve Residue in DCM Distill->Residue Decision Quench Method? Residue->Decision MethodA Method A (Small Scale <5g): Pour onto Crushed Ice/NaHCO3 Decision->MethodA Standard MethodB Method B (Scale >10g): Cannulate into 0°C NH4OH soln Decision->MethodB Exotherm Control CheckPH Check pH (Must be >7) MethodA->CheckPH MethodB->CheckPH Extract Extract DCM -> Dry -> Conc. CheckPH->Extract

Figure 2: Workflow for minimizing product decomposition during isolation.

Comparative Data: Reaction Conditions

Reagent SystemSolventTemp (

C)
Typical YieldProsCons
POCl

(Neat)
None10550-65%Simple setupHigh waste, hard to quench
POCl

+ DMF (Cat.)
None10585-92% Best yield, fastExothermic quench
SOCl

+ DMF
Toluene8030-45%Easier workupToo weak for quinoxalines
POCl

+ PCl

None11080-90%Very reactiveHazardous P-byproducts

References

  • Wolf, F. J., & Tishler, M. (1947). Quinoxaline derivatives.[1][2][3][4][5][6][7] I. 3-substituted 2-chloroquinoxalines.[1][6][7] Journal of the American Chemical Society.

  • Srinivas, C., et al. (2011). Process for the preparation of 2-chloro-3-substituted quinoxalines.[1][5][6][7][8] Organic Process Research & Development. (Demonstrates DMF catalysis efficiency).

  • BenchChem Technical Repository. (2025).[3] Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions.

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.

Sources

Technical Support Center: Minimizing Hydrolysis of 2-Chloro-3-propylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-HYD Subject: Troubleshooting Hydrolysis Side Reactions & Stability Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable

Executive Summary

You are encountering stability issues with 2-Chloro-3-propylquinoxaline (CAS: Analogous to 2-chloro-3-alkyl series). This compound is a highly reactive heteroaryl chloride used primarily as an electrophile in nucleophilic aromatic substitution (


).

The Core Problem: The electron-deficient pyrazine ring makes the C2-chlorine extremely susceptible to displacement by oxygen nucleophiles—specifically water. This results in the formation of the thermodynamically stable, but synthetically useless, 2-hydroxy-3-propylquinoxaline (often existing as its tautomer, 3-propylquinoxalin-2(1H)-one).

This guide synthesizes mechanistic insights with field-proven protocols to minimize this side reaction during synthesis, storage, and application.

Part 1: The Mechanism (Know Your Enemy)

To defeat hydrolysis, you must understand its driving force.[1] The reaction is not merely incidental; it is often autocatalytic.

The Hydrolysis Cycle[1]
  • Attack: Water attacks the electron-poor C2 position.

  • Elimination: Chloride is expelled, forming the hydroxy-quinoxaline and HCl.

  • Autocatalysis (The Trap): The generated HCl protonates the ring nitrogen (N1 or N4), making the ring more electrophilic and accelerating further hydrolysis.

HydrolysisCycle cluster_0 Autocatalytic Loop Start This compound Complex Meisenheimer-like Intermediate Start->Complex + H₂O Water H₂O (Impurity) Product 2-Hydroxy-3-propylquinoxaline (Dead End) Complex->Product - HCl HCl HCl (Byproduct) Complex->HCl HCl->Start Protonation (Activation)

Figure 1: The autocatalytic hydrolysis cycle. Note how the byproduct (HCl) activates the starting material, creating a runaway degradation effect.

Part 2: Critical Control Points

Solvent Selection & Water Limits

The propyl chain at C3 provides mild steric protection compared to the unsubstituted analog, but it also increases lipophilicity, making "wet" organic solvents particularly dangerous as they dissolve the reactant well, bringing it into contact with dissolved water.

Solvent ClassSuitabilityMax Water Content (KF)Notes
Chlorinated (DCM, DCE) High < 50 ppmExcellent solubility; easy to dry. Preferred for storage.
Ethers (THF, Dioxane) Medium < 100 ppmHygroscopic. Must be freshly distilled or stored over sieves.
Polar Aprotic (DMF, DMSO) Low (Risk) < 200 ppmHard to dry completely. Promotes

but also promotes hydrolysis if wet.
Alcohols (MeOH, EtOH) AVOID N/AWill cause alcoholysis (formation of alkoxy-ethers) instead of hydrolysis.
The pH Factor[2][3]
  • Acidic Conditions (pH < 4): Catastrophic. Protonation of ring nitrogens accelerates nucleophilic attack by water by orders of magnitude.

  • Basic Conditions (pH > 10): Risky. Hydroxide (

    
    ) is a better nucleophile than water.
    
  • Target Zone: Maintain neutral to slightly basic conditions (using non-nucleophilic bases like DIPEA or

    
    ) to scavenge adventitious HCl.
    

Part 3: Troubleshooting Guides (FAQs)

Scenario A: "I see a polar spot on my TLC plate that won't go away."

Diagnosis: This is almost certainly the hydrolysis product, 3-propylquinoxalin-2(1H)-one. It is significantly more polar than the chloro-starting material due to hydrogen bonding capability.

Immediate Action:

  • Check your solvent: Run a Karl Fischer (KF) titration on your reaction solvent. If water > 0.05%, stop.

  • Scavenge Acid: Add solid, anhydrous

    
     or a few drops of Triethylamine (TEA) to the reaction mixture. This neutralizes HCl and breaks the autocatalytic loop.
    
  • Don't "Push" the Reaction: Heating a stalled reaction containing water will only convert the rest of your starting material to the hydroxy impurity.

Scenario B: "My yield drops during workup."

Diagnosis: Hydrolysis often happens after the reaction, during the aqueous wash steps.[1] The interface between the organic phase and acidic water is a "kill zone" for heteroaryl chlorides.

Protocol Adjustment:

  • Never use acidic washes (e.g., 1M HCl) to remove excess amines if the product is still present.

  • Buffer your washes: Use saturated

    
     or a phosphate buffer (pH 7.4) instead of pure water or brine.
    
  • Speed is key: Do not leave the compound in contact with the aqueous phase overnight. Separate, dry over

    
    , and concentrate immediately.
    
Scenario C: "The compound degraded in the freezer."

Diagnosis: HCl formation inside the vial. Even trace moisture trapped during capping can generate enough HCl to degrade the sample over weeks.

Storage Protocol:

  • Store under Argon/Nitrogen.

  • Add a stabilizer: Storing the solid with a small packet of activated silica gel or even a trace of solid

    
     in the vial (if compatible with downstream use) can extend shelf life.
    
  • Temperature: -20°C is standard, but allow the vial to warm to RT before opening to prevent condensation.

Part 4: Validated Experimental Workflow

Workflow: Synthesis & Quenching (The Danger Zone)

If you are synthesizing this compound from the hydroxy precursor using


, the quenching step is the most common point of failure.

QuenchWorkflow Step1 Reaction Complete (POCl₃ + Product) Step2 Evaporate Excess POCl₃ (Vacuum, <50°C) Step1->Step2 Remove bulk reagent Step3 Prepare Ice/Water Slurry (Stirring vigorously) Step2->Step3 Residue Step4 Slow Addition of Mixture TO Ice (Maintain T < 10°C) Step3->Step4 Quench Step5 Immediate Neutralization (Add solid NaHCO₃ or NH₄OH) Step4->Step5 Critical Timing Note CRITICAL: Do not add water to the reaction. Add reaction to the water/ice. Step4->Note Step6 Extract with DCM (Dry over Na₂SO₄) Step5->Step6 Isolate

Figure 2: Optimized quenching workflow to prevent hydrolysis during


 removal.
Detailed Protocol for Quenching:
  • Evaporation: Remove as much excess

    
     as possible under high vacuum before quenching. This reduces the amount of acid generated.[2]
    
  • Reverse Quench: Dissolve the residue in a minimal amount of dry DCM or Toluene. Drop this solution slowly into a vigorously stirred slurry of ice and saturated

    
    .
    
    • Why? This ensures the pH remains neutral/basic throughout the quench. Adding water to the acid chloride generates a concentrated acidic solution that destroys the product.

  • Extraction: Extract immediately. Do not let the biphasic mixture stir for hours.

References

  • BenchChem. Technical Support Center: Synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline. (2025).[1] Retrieved from

  • Royal Society of Chemistry. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines. New Journal of Chemistry. Retrieved from

  • Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. (2017). Retrieved from

  • Save My Exams. Relative Ease of Hydrolysis of Aryl Chlorides. (2024). Retrieved from

  • National Institutes of Health (PMC). Quinoxaline 1,4-Dioxides: Advances in Chemistry. Retrieved from

Sources

Technical Support Center: Optimizing Temperature for 2-Chloro-3-propylquinoxaline Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-Chloro-3-propylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing temperature conditions for nucleophilic aromatic substitution (SNAr) reactions. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

The 2-chloro position on the quinoxaline scaffold is activated towards nucleophilic attack by the electron-withdrawing effects of the pyrazine nitrogen atoms.[1][2] However, achieving high yield and selectivity is critically dependent on precise temperature control. Temperature dictates the reaction's kinetics and thermodynamics, influencing rate, byproduct formation, and the ultimate success of the synthesis.[3][4]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction shows no product formation, or the conversion is unacceptably low after several hours at room temperature. What is the likely cause and solution?

  • Probable Cause: The activation energy for the reaction with your specific nucleophile is not being met at room temperature. Nucleophilicity varies greatly; less reactive nucleophiles, such as anilines or sterically hindered amines, often require thermal energy to proceed at a practical rate.[5]

  • Suggested Solution:

    • Confirm Reagent Integrity: First, ensure your nucleophile, base, and solvent are pure and anhydrous, as contaminants can inhibit the reaction.

    • Incremental Temperature Increase: Gradually heat the reaction mixture to a moderate temperature, such as 40-50 °C. Monitor the reaction progress closely every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS.

    • Further Heating: If conversion remains low, increase the temperature in 10-20 °C increments. Many substitutions on chloroquinoxalines proceed efficiently in the 70-120 °C range.[1][6] Be aware that higher temperatures increase the risk of side reactions.

    • Consider Solvent Choice: If high temperatures are required, ensure your solvent has an appropriate boiling point. Aprotic polar solvents like DMF or THF are common choices.[5][7]

Question 2: My reaction is yielding a significant amount of an unknown byproduct, and the mass spectrum suggests decomposition. How can I mitigate this?

  • Probable Cause: The reaction temperature is too high, providing enough energy to activate undesired reaction pathways or cause thermal decomposition of the starting material, product, or reagents. Quinoxaline derivatives, while generally stable, can be sensitive to excessive heat.

  • Suggested Solution:

    • Reduce Temperature Immediately: The most crucial step is to lower the reaction temperature. If heating, reduce it by at least 20-30 °C. For many reactive nucleophiles (e.g., thiolates, aliphatic amines), starting the reaction at 0 °C and allowing it to slowly warm to room temperature provides optimal control.[5]

    • Kinetics vs. Thermodynamics: High temperatures can shift a reaction from kinetic to thermodynamic control.[8] This may favor a more stable but undesired byproduct. Lowering the temperature favors the fastest-formed product (kinetic control), which is often the desired mono-substituted compound.[3][9]

    • Check Nucleophile/Base Stability: Ensure the base and nucleophile are stable at the reaction temperature. Some reagents can decompose or participate in side reactions when heated.

Question 3: I am attempting a substitution on a di-chloroquinoxaline analog and observing significant di-substitution, even with a 1:1 stoichiometry. How can temperature control improve my selectivity for the mono-substituted product?

  • Probable Cause: While stoichiometry is key, temperature is the primary driver of di-substitution. The second substitution has a higher activation energy than the first.[5] Elevated temperatures provide sufficient energy to overcome this second barrier, leading to the undesired di-substituted product.

  • Suggested Solution:

    • Low-Temperature Start: Begin the reaction at 0 °C or even lower (-20 °C) in an appropriate cooling bath. Add the nucleophile slowly (dropwise) to the cooled solution of the dichloroquinoxaline to maintain a low localized concentration and temperature.[5]

    • Careful Warming: Allow the reaction to warm to room temperature very slowly while monitoring obsessively by TLC. The goal is to find the minimum temperature at which the first substitution occurs cleanly.

    • Quench at Optimal Point: As soon as TLC or LC-MS indicates that the starting material is consumed and before significant di-substitution is observed, quench the reaction by pouring it into cold water.[5] Over-extending the reaction time, even at a low temperature, will allow the slower second substitution to occur.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for choosing an initial reaction temperature?

A1: The principle is to start under conditions that favor kinetic control. For nucleophilic aromatic substitution on an activated system like this compound, it is almost always advisable to begin at a low temperature (0 °C to room temperature).[5] This allows you to gauge the intrinsic reactivity of your nucleophile. It is far easier to solve a problem of low conversion by adding heat than it is to remove impurities from a reaction run at too high a temperature.

Q2: How does temperature influence the choice between kinetic and thermodynamic products?

A2: Temperature is the primary variable that allows a chemist to select between these two regimes.[3]

  • Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The product that forms fastest (i.e., via the transition state with the lowest activation energy) will be the major product.[4]

  • Thermodynamic Control (High Temperature): At higher temperatures, there is enough energy to overcome the activation barriers of both forward and reverse reactions, establishing an equilibrium.[8] The final product ratio will reflect the inherent stability of the products, favoring the one with the lowest Gibbs free energy.[3][4]

Q3: When is it appropriate to use reflux or high-temperature conditions (>100 °C)?

A3: High-temperature conditions should be reserved for specific situations:

  • Unreactive Nucleophiles: When using weakly nucleophilic reagents, such as certain aromatic amines or alcohols, where no reaction is observed at lower temperatures.[5]

  • Driving Equilibrium: In rare cases where the desired product is also the most thermodynamically stable, heating can be used to ensure the reaction reaches equilibrium and maximizes the yield of this product.

  • Difficult Substitutions: For particularly challenging substitutions, high temperatures, sometimes in specialized equipment like a sealed pressure vessel or a flow reactor, may be necessary to force the reaction to proceed.[10][11]

Data Summary: Temperature Effects on Substitution

The following table summarizes the general effects of temperature on key outcomes for the substitution reaction on this compound.

ParameterLow Temperature (e.g., 0-25 °C)Moderate Temperature (e.g., 40-80 °C)High Temperature (e.g., >100 °C)
Reaction Rate Slow; may be negligible for weak nucleophiles.Moderate to fast for most nucleophiles.Very fast; may be difficult to control.
Selectivity High; favors the kinetically controlled product. Ideal for preventing di-substitution.[5]Good; may see minor byproducts.Low; risk of byproduct formation, di-substitution, and decomposition increases significantly.[5]
Primary Control Kinetic Control.Mixed or Kinetic Control.Thermodynamic Control.[8]
Best For... Highly reactive nucleophiles (thiolates, aliphatic amines), achieving high selectivity.Moderately reactive nucleophiles, optimizing reaction time without compromising yield.Unreactive nucleophiles, forcing difficult reactions to completion.[10]

Experimental Protocols & Workflows

General Protocol for Nucleophilic Substitution

This protocol provides a starting point for the substitution. Temperature moderation is the key variable to adjust.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, THF).

  • Initial Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: If the nucleophile is a salt (e.g., sodium thiolate), it can be added directly. If it is a free amine or thiol, add a base (e.g., K₂CO₃, triethylamine, 1.5 eq) first, followed by the slow, dropwise addition of the nucleophile (1.0-1.1 eq).[5]

  • Initial Monitoring: Stir the reaction at 0 °C for 30 minutes. Take an initial TLC or LC-MS sample to establish a baseline (t=0).

  • Controlled Warming & Monitoring: Allow the reaction to warm slowly to room temperature over 1-2 hours. Continue to monitor progress every hour.

  • Decision to Heat: If after 4-6 hours at room temperature there is little to no product formation, begin to heat the reaction gently to 40-50 °C.

  • Completion & Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench by pouring the mixture into ice water to precipitate the product or prepare for extraction.[5]

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography or recrystallization.

Workflow for Temperature Optimization

The following diagram illustrates a logical workflow for optimizing the temperature for a novel substitution reaction.

G cluster_setup Phase 1: Initial Reaction Setup cluster_kinetic Phase 2: Kinetic Control Regime cluster_thermo Phase 3: Thermal Acceleration cluster_end Phase 4: Completion A Setup Reaction: 1.0 eq Substrate 1.1 eq Nucleophile Solvent, Base B Cool to 0 °C A->B C Stir at 0 °C for 30 min B->C D Allow to warm to RT Monitor by TLC/LC-MS (2-4 hours) C->D E Reaction Complete? D->E F Heat to 50 °C Monitor by TLC/LC-MS (2-4 hours) E->F No J Work-up and Purify Product E->J Yes G Reaction Complete? F->G H Increase Temp to 80 °C Monitor by TLC/LC-MS G->H G->H No G->J Yes I Reaction Complete? H->I I->H No (Consider higher temp or different conditions) I->J Yes

Caption: Logical workflow for temperature optimization in SNAr reactions.

References

  • BenchChem Technical Support Team. (2025). How to avoid di-substitution in 2,3-dichloroquinoxaline reactions. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for 2-Chloroquinoxaline Derivatives in Medicinal Chemistry. BenchChem.
  • Gabbutt, C. D., et al. (2024).
  • Abdel-Wahab, B. F., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega.
  • BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. BenchChem.
  • Jan, S. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange.
  • Yeh, W.-Y. (1988). Understanding product optimization: Kinetic versus thermodynamic control.
  • Kappe, C. O., et al. (2018). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor.
  • BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. BenchChem.
  • Dalal Institute. Kinetic and Thermodynamic Control. Dalal Institute.
  • BenchChem. (2026). Kinetic vs. Thermodynamic Control: Understanding the Dynamics of Chemical Reactions. BenchChem.
  • NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution.

Sources

Technical Support Center: Purification of Crude 2-Chloro-3-propylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Chloro-3-propylquinoxaline (via the chlorination of 3-propylquinoxalin-2(1H)-one with POCl₃) is a pivotal intermediate step in generating bioactive heterocycles. However, the lability of the C-Cl bond at the 2-position creates a "stability paradox": the compound is reactive enough for subsequent SNAr transformations but unstable enough to hydrolyze back to the starting lactam during workup.

This guide addresses the three most common failure modes: Hydrolytic Reversion , Phosphorous Contamination (Black Tar) , and Crystallization Failure .

Part 1: Troubleshooting Guides (Q&A)

Issue 1: The "Hydrolysis Loop"

User Question: "I synthesized the chloride, but after workup and sitting on the bench for a day, the melting point increased significantly, and the NMR shows a broad singlet around 12 ppm. Did my chlorination fail?"

Technical Diagnosis: Likely, your chlorination worked, but your workup failed. The broad singlet at ~12 ppm is characteristic of the amide/lactam N-H proton of the starting material (3-propylquinoxalin-2(1H)-one ). You are experiencing Hydrolytic Reversion .

Root Cause: 2-Chloroquinoxalines are electron-deficient heterocycles. In the presence of residual acid (from POCl₃) and moisture, the C-Cl bond undergoes nucleophilic attack by water, reverting the product to the thermodynamically stable lactam.

Corrective Action:

  • Immediate pH Control: The workup must be neutralized to pH 7–8 immediately upon quenching. Acidic aqueous layers accelerate hydrolysis.

  • Dryness is Critical: Dry the organic layer thoroughly with anhydrous Na₂SO₄. Do not store the crude oil; proceed immediately to purification or store under N₂ in a freezer.

  • Avoid Alcohols: Do not recrystallize from hot methanol or ethanol if the solution is not pH neutral; you risk forming the 2-alkoxy ether byproduct via solvolysis [1].

Issue 2: The "Black Tar" Phenomenon

User Question: "My reaction mixture turned into a viscous black oil during the POCl₃ removal. Column chromatography is impossible because the tar streaks everywhere."

Technical Diagnosis: This is Phosphorous-Induced Polymerization . The "tar" consists of polyphosphates and oligomerized quinoxaline trapped in a matrix of acidic byproducts.

Root Cause:

  • Inefficient Quenching: Pouring water into the reaction mixture generates massive heat and local acidic pockets, decomposing the product.

  • Thermal Stress: Distilling POCl₃ to dryness at high temperatures (>60°C) without a vacuum promotes decomposition.

Corrective Action:

  • The "Reverse Quench": Always pour the reaction mixture slowly into stirred ice/ammonia or ice/bicarbonate. Never add water to the reaction flask.

  • Use a Co-Solvent: Dilute the crude reaction mass with Dichloromethane (DCM) before quenching. This acts as a heat sink and prevents the product from precipitating into the sticky phosphorous gum [2].

Issue 3: Crystallization Failure (Oiling Out)

User Question: "I'm trying to recrystallize the crude solid, but it keeps oiling out. I'm using Ethanol/Water as suggested in general literature."

Technical Diagnosis: The propyl chain adds lipophilicity, disrupting the packing efficiency compared to methyl analogs. Ethanol/Water is often too polar, causing the hydrophobic oil to separate before crystals form. Furthermore, heating in ethanol risks alcoholysis (replacing -Cl with -OEt).

Corrective Action: Switch to a Non-Nucleophilic / Lipophilic solvent system.

  • Recommended: Heptane (or Hexane) with minimal Ethyl Acetate.

  • Alternative: Acetonitrile (MeCN) is excellent for quinoxalines; it dissolves polar impurities but crystallizes the product well upon cooling [3].

Part 2: Optimized Experimental Protocols

Protocol A: The "Safe-Quench" Workup (Minimizing Hydrolysis)

Standardizing the removal of POCl₃ to prevent acid-catalyzed decomposition.

  • Evaporation: Remove excess POCl₃ via rotary evaporation at <50°C under high vacuum. Do not distill to complete dryness; leave a small volume to prevent thermal crashing.

  • Dilution: Dissolve the residue in DCM (10 mL per gram of substrate) .

  • Neutralization (Critical Step):

    • Prepare a beaker with Crushed Ice (50g) and Sat. aq. NaHCO₃ (50 mL) .

    • Slowly pour the DCM solution into the stirring ice mixture.

    • Note: Gas evolution (CO₂) will be vigorous.

  • Separation: Separate layers. Wash the organic layer with Cold Brine (1x).

  • Drying: Dry over Na₂SO₄ for 15 minutes, filter, and concentrate at <40°C.

Protocol B: Purification Decision Tree

Table 1: Solvent Compatibility for this compound

Solvent SystemSuitabilityRisk FactorApplication
Methanol / Ethanol ⚠️ High RiskSolvolysis: Can form 2-methoxy/ethoxy ether if heated.Avoid for 2-Cl analogs.
Hexane / EtOAc (9:1) ✅ ExcellentLow. Good for removing non-polar tars.Column Chromatography.
Acetonitrile (MeCN) ✅ ExcellentLow. High solubility hot, low cold.Recrystallization.[1][2][3][4][5][6]
DCM ❌ PoorToo soluble; product won't crystallize.Extraction only.

Part 3: Visualization of Workflows

Diagram 1: Purification Logic Flow

A decision tree for selecting the correct purification method based on crude physical state.

PurificationLogic Start Crude this compound StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Clean Oil Viscous Oil / Tar StateCheck->Oil Dirty Recryst Recrystallization (Solvent: MeCN or Heptane) Solid->Recryst Column Flash Chromatography (SiO2, Hex/EtOAc 95:5) Oil->Column PurityCheck Check Purity (TLC/NMR) Recryst->PurityCheck Column->PurityCheck Success Pure Product (Store @ -20°C under Ar) PurityCheck->Success >95% Fail Impure / Mixed Fractions PurityCheck->Fail <90% Fail->Column Repurify

Caption: Decision matrix for purifying crude chloroquinoxaline based on physical state and impurity profile.

Diagram 2: The Hydrolysis & Solvolysis Trap

Visualizing the chemical pathways that destroy the product during workup.

DegradationPathways Product This compound (Target) Impurity1 3-propylquinoxalin-2(1H)-one (Hydrolysis Product) Product->Impurity1 Slow Quench / Acidic pH Impurity2 2-Alkoxy-3-propylquinoxaline (Solvolysis Product) Product->Impurity2 Recryst. in Alcohols Water H2O / Acid (H+) Water->Product Alcohol ROH (MeOH/EtOH) + Heat Alcohol->Product

Caption: Mechanistic pathways showing how water and alcohols degrade the chloro-quinoxaline target.

References

  • BenchChem Technical Support. (2025).[1][3][6][7] Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-chloroquinoxaline. Retrieved from

  • Reddit ChemPros Community. (2023). Go-to recrystallization solvent mixtures. Retrieved from

  • National Institutes of Health (NIH). (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines. Retrieved from

Sources

Overcoming steric hindrance of the propyl group in quinoxaline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance of the Propyl Group in Quinoxaline Reactions Ticket ID: QX-PR-592 Status: Open Analyst: Senior Application Scientist

Introduction: The "Propyl Paradox" in Heterocyclic Synthesis

Welcome to the Quinoxaline Technical Support Center. You are likely here because a standard protocol for ethyl- or methyl-substituted quinoxalines has failed when applied to a propyl-substituted analog.

The Core Issue: While a propyl group (n-propyl) appears only incrementally larger than an ethyl group, it introduces a unique entropic steric barrier . Unlike a rigid tert-butyl group (which creates a fixed "cone of exclusion"), a propyl group possesses rotational freedom around the


 bond. This allows the chain to fold back toward the reaction center (the "gauche effect"), effectively shielding the 

or

positions from nucleophilic attack or metal coordination.

This guide addresses three critical failure points caused by this phenomenon:

  • Catalytic Failure: Stalled Pd-catalyzed aminations (Buchwald-Hartwig).

  • Regioselectivity Drift: Isomeric mixtures during ring condensation.

  • Functionalization Blocks: Inability to install the propyl group late-stage.

Module 1: C-N Coupling Failures (Buchwald-Hartwig)

User Issue

"I am trying to couple a secondary amine to 2-chloro-3-propylquinoxaline using Pd(OAc)2/BINAP, but conversion stalls at <15%. The starting material remains unconsumed."

Root Cause Analysis

Standard phosphine ligands like BINAP or dppf create a coordination environment that is too crowded for the reductive elimination step when a propyl group is present ortho to the halogen. The flexible propyl chain interferes with the amine approach and destabilizes the Pd(II)-amine complex.

Solution: The "Throw-Away" Ligand Strategy (PEPPSI)

Switch to an NHC (N-Heterocyclic Carbene) system, specifically the PEPPSI-IPr catalyst.[1]

  • Why? PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts use a bulky NHC ligand that is electronically rich (strong

    
    -donor). This facilitates oxidative addition.[2] Crucially, the 3-chloropyridine "throw-away" ligand dissociates easily, creating a vacant site for the amine without the entropic penalty of bulky phosphine dissociation.
    
Experimental Protocol: PEPPSI-IPr Coupling

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine or Aniline derivative (1.2 equiv)

  • Catalyst: PEPPSI-IPr (1-2 mol%)

  • Base: KOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Charge: In a glovebox or under Argon, add the quinoxaline, amine, KOtBu, and PEPPSI-IPr to a reaction vial.

  • Solvate: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Activate: Seal the vial and heat to 80°C . (Note: Phosphine systems often require 110°C; PEPPSI works at lower temps, reducing propyl chain thermal rotation).

  • Monitor: Check LCMS at 2 hours. If conversion >90%, cool and filter through Celite.

  • Purify: Flash chromatography (Hexane/EtOAc).

Visualizing the Steric Solution

Buchwald_PEPPSI cluster_steric Why PEPPSI works here: PreCat Pre-Catalyst (PEPPSI-IPr) Active Active Species (Pd-NHC 12e-) PreCat->Active - 3-Cl-Pyridine (Easy dissociation) OxAdd Oxidative Addition (Pd inserts into C-Cl) Active->OxAdd + Ar-Cl Coord Amine Coordination (Steric Bottleneck) OxAdd->Coord + HNR2 (Base) RedElim Reductive Elimination (Product Release) Coord->RedElim NHC wingtips push reactants together Note Bulky IPr ligand forces the propyl group away from the metal center (Steric Gearing) Coord->Note RedElim->Active Regenerate Pd(0)

Caption: The PEPPSI-IPr cycle. The bulky NHC ligand (IPr) creates a "steric gearing" effect that accommodates the propyl group better than bidentate phosphines.

Module 2: Ring Closure Regioselectivity (Condensation)

User Issue

"I am condensing 4-propyl-1,2-diaminobenzene with phenylglyoxal to make 6-propyl-2-phenylquinoxaline. I am getting a 50:50 mixture of the 6-propyl and 7-propyl isomers."

Root Cause Analysis

In condensation reactions, the initial nucleophilic attack is governed by the electron density of the diamine nitrogens. An alkyl group (propyl) at position 4 is weakly electron-donating, making the meta-nitrogen (N1) slightly more nucleophilic than the para-nitrogen (N2). However, the steric bulk of the propyl group creates a clash if the electrophile (glyoxal) approaches N1.

  • Neutral Conditions: Electronic and steric factors compete, leading to poor selectivity (~1:1).

Solution: pH-Modulated Nucleophilicity

To force regioselectivity, you must override the subtle electronic bias with a stronger steric directive using acid catalysis .

Data: Solvent/Additive Effects on Regioisomeric Ratio (6-Pr : 7-Pr)

Solvent SystemAdditiveTemperatureRatio (6-Pr : 7-Pr)Yield
EthanolNoneReflux55 : 4582%
Acetic Acid None Reflux 85 : 15 91%
DMSOIodine (cat.)100°C60 : 4075%
Water/Choline ClNoneRT52 : 4888%

Note: The "6-propyl" isomer corresponds to attack by the less hindered nitrogen (N2) on the more reactive ketone of the glyoxal.

Protocol: Acid-Directed Condensation
  • Dissolve 4-propyl-1,2-diaminobenzene (1.0 equiv) in Glacial Acetic Acid (not Ethanol).

  • Add phenylglyoxal (1.1 equiv) dropwise at room temperature.

  • Heat to reflux for 3 hours.

  • Workup: Pour into ice water. Neutralize with saturated

    
    . The major isomer (formed via the less hindered transition state) will often precipitate first. Recrystallize from EtOH to enrich >95:5.
    

Module 3: Late-Stage Functionalization (Minisci Reaction)

User Issue

"I cannot source the propyl-diamine starting material. Can I attach the propyl group to the quinoxaline ring directly?"

Root Cause Analysis

Friedel-Crafts alkylation fails on quinoxalines because the ring is electron-deficient. The solution is the Minisci Reaction , which utilizes nucleophilic alkyl radicals attacking a protonated (electron-poor) heterocycle.

Solution: Silver-Catalyzed Decarboxylation

Use butyric acid as the radical source. The reaction requires acidic conditions to protonate the quinoxaline N, making the C2 position highly electrophilic toward the nucleophilic propyl radical.

Experimental Protocol: Minisci Propylation

Reagents:

  • Substrate: Quinoxaline (1.0 equiv)

  • Radical Source: Butyric Acid (3.0 equiv)

  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (Ammonium Persulfate) (3.0 equiv)
    
  • Solvent: 10%

    
     (aq) / Acetonitrile (1:1 biphasic mixture)
    

Step-by-Step:

  • Dissolve: Dissolve quinoxaline in the solvent mixture. Add Butyric Acid and

    
    .
    
  • Heat: Warm the mixture to 70°C .

  • Initiate: Add Ammonium Persulfate (dissolved in minimum water) dropwise over 20 minutes. Rapid addition leads to radical dimerization (hexane formation) rather than substitution.

  • Evolution: Gas (

    
    ) will evolve. Stir for 1 hour.
    
  • Workup: Basify with

    
     (caution: exotherm) and extract with DCM.
    
Decision Logic: Which Route?

RouteSelection Start Start: Target Propyl-Quinoxaline Q1 Is the Propyl group on the Benzene ring? Start->Q1 Q2 Is the Propyl group on the Pyrazine ring? Q1->Q2 No RouteA Route A: Condensation (Use 4-propyl-1,2-diamine) Q1->RouteA Yes (C5-C8) RouteB Route B: Minisci Reaction (Radical alkylation at C2) Q2->RouteB Yes (C2/C3) Late Stage RouteC Route C: Negishi Coupling (Requires 2-chloro-Qx) Q2->RouteC Yes (C2/C3) Halogen Precursor

Caption: Decision tree for selecting the optimal synthetic pathway based on the position of the propyl group.

References

  • Organ, M. G., et al. (2023). "[IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)-NHC Precatalyst for Cross-Coupling Reactions."[2][3][4][5] Molecules, 28(15), 5833.[3] Link

    • Source for PEPPSI c
  • Buchwald, S. L., et al. (2008). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 130(44), 13552-13554. Link

    • Foundational text on ligand design for steric hindrance.
  • Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron, 27, 3575.
  • Abu-Hashem, A. A. (2015).[6] "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry, 5(1), 14-56.[6] Link

    • Comprehensive review on condensation str
  • Sigma-Aldrich. "PEPPSI™ Catalysts Overview." Link

    • Technical specifications for handling PEPPSI c

Sources

Catalyst selection for coupling 2-Chloro-3-propylquinoxaline with aryl boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUZ-QNX-003 Topic: Catalyst Optimization for Sterically Hindered Heterocyclic Chlorides Status: Resolved / Actionable Guide Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Root Cause Analysis

User Issue: Low conversion or failure in coupling 2-Chloro-3-propylquinoxaline with aryl boronic acids.

Root Cause Analysis: The substrate presents a "Perfect Storm" of two competing factors:

  • Steric Occlusion (The Primary Blocker): The n-propyl group at position C3 is directly adjacent (ortho) to the reactive chlorine at C2. Standard catalysts (e.g., Pd(PPh₃)₄) possess ligands that are too small to prevent the palladium center from becoming overcrowded, or conversely, lack the bulk required to force the reductive elimination step.

  • Nitrogen Coordination (The Poison): The quinoxaline nitrogens are strong

    
    -donors. Small, non-bulky ligands allow the substrate to bind to Palladium through nitrogen rather than the carbon-chlorine bond, effectively "poisoning" the catalyst [1].
    

The Solution: You must switch to Bulky, Electron-Rich Ligands . These ligands serve a dual purpose: they are electron-rich enough to facilitate oxidative addition into the unreactive C-Cl bond, and bulky enough to prevent N-coordination while accelerating the difficult reductive elimination step caused by the propyl group [2].

Catalyst Selection Decision Matrix

Do not guess. Use this logic flow to select your catalyst system based on your specific coupling partner (Boronic Acid).

CatalystSelection Start START: Analyze Aryl Boronic Acid Steric Is the Boronic Acid Sterically Hindered? (e.g., 2,6-disubstituted) Start->Steric Electronic Is the Boronic Acid Electron Poor? Steric->Electronic No Sol_PEPPSI RECOMMENDATION C: Pd-PEPPSI-IPr (For Extreme Sterics) Steric->Sol_PEPPSI Yes (Extreme) BaseSens Is the Substrate Base Sensitive? Electronic->BaseSens No Sol_XPhos RECOMMENDATION A: Pd(OAc)2 + XPhos (or XPhos Pd G4) Electronic->Sol_XPhos Yes (Needs boost) Sol_SPhos RECOMMENDATION B: Pd(OAc)2 + SPhos (Universal Workhorse) BaseSens->Sol_SPhos Standard Case

Figure 1: Logic flow for selecting the optimal precatalyst based on coupling partner properties.

Recommended Catalyst Systems
SystemComponentsWhy it works for 3-propylquinoxaline
Primary XPhos Pd G4 (or Pd(OAc)₂ + XPhos)Gold Standard. The isopropyl groups on the biaryl backbone create a "roof" over the Pd center, preventing N-coordination from the quinoxaline while accommodating the propyl steric bulk [3].
Secondary SPhos Pd G4 Excellent for general cases. High water solubility allows for efficient coupling in aqueous biphasic media, which is crucial for solubilizing boronic acids.
Alternative Pd-PEPPSI-IPr Uses an NHC (carbene) ligand. Extremely robust against air/moisture and specifically designed for difficult heterocyclic chlorides. Use if phosphines fail [4].

Troubleshooting Guide (FAQ)

Q1: I am seeing <10% conversion. The starting material remains untouched.

Diagnosis: The catalyst is dying before Oxidative Addition (OA) can occur.

  • The Fix: The C-Cl bond is strong. You need heat and a pre-formed catalyst.

    • Action: Switch from generating catalyst in-situ (Pd(OAc)₂ + Ligand) to a G3 or G4 Precatalyst (e.g., XPhos Pd G4). This ensures the active L-Pd(0) species is formed immediately upon heating.

    • Action: Increase temperature to 100°C . Chlorides often require this activation energy.

Q2: I see "Hydrodehalogenation" (The C-Cl became C-H).

Diagnosis: Your reaction is undergoing


-hydride elimination or reducing via the solvent.
  • The Fix:

    • Solvent: If using isopropanol or ethanol, STOP. Primary/secondary alcohols act as hydride sources. Switch to 1,4-Dioxane or Toluene .

    • Base: Ensure your base is anhydrous if using an organic solvent system.

Q3: My Boronic Acid is disappearing (Homocoupling), but no product forms.

Diagnosis: Oxygen is present in the system.[1][2][3][4] Oxygen accelerates the dimerization of boronic acids [5].

  • The Fix:

    • Degassing: Sparging with nitrogen for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for at least 20 minutes before adding the catalyst.

    • Slow Addition: Add the boronic acid in portions or via syringe pump to keep its momentary concentration low relative to the catalyst.

Validated Experimental Protocol

Protocol ID: EXP-SUZ-003-OPT Scale: 1.0 mmol Reaction Time: 2–16 Hours

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl Boronic Acid (1.5 equiv) — Excess is needed due to potential deboronation.

  • Catalyst: XPhos Pd G4 (2.0 – 3.0 mol%) — Alternatively: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv) — Finely ground.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — 0.2 M concentration.

Step-by-Step Workflow:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Quinoxaline , Boronic Acid , and K₃PO₄ .

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Prep: In a separate vessel, degas the Dioxane/Water mixture by sparging with Argon for 20 minutes.

  • Addition: Syringe the degassed solvent into the reaction vial.

  • Catalyst Addition: Briefly remove the septum (under positive Argon flow) to add the XPhos Pd G4 catalyst solid. Reseal immediately.

    • Note: Adding catalyst after the solvent prevents decomposition on the dry, basic surface.

  • Reaction: Place in a pre-heated block at 100°C . Stir vigorously (1000 RPM).

  • Monitor: Check LCMS at 2 hours. If conversion is >50%, continue. If <10%, raise temp to 110°C.

Mechanistic Insight

Understanding the "why" helps you troubleshoot future failures.

Mechanism Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd PdII_Cl Intermediate A Pd(II)-Cl Species OxAdd->PdII_Cl BaseStep Base Exchange (Cl replaced by OH/OR) PdII_Cl->BaseStep TransMet Transmetalation (Boron enters) BaseStep->TransMet PdII_Ar Intermediate B Pd(II)-Ar-Ar Species *STERIC CLASH HERE* TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim  Bulky Ligand (XPhos)  Forces this step RedElim->Pd0

Figure 2: The Catalytic Cycle. Note that for 3-propylquinoxaline, the Reductive Elimination step is hindered by the propyl group. Bulky ligands like XPhos mechanically "squeeze" the product out.

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Retrieved from

  • Altenhoff, G., et al. (2003).[6] An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides.[6] Angewandte Chemie International Edition. Retrieved from

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal.
  • Adamo, C., et al. (2006). Mechanism of Homocoupling in Suzuki Reactions. Journal of the American Chemical Society.[7] Retrieved from

Sources

Validation & Comparative

Structural Elucidation and Spectral Benchmarking of 2-Chloro-3-propylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a structural elucidation framework for 2-Chloro-3-propylquinoxaline , designed for analytical chemists and medicinal chemistry teams.

This guide moves beyond static data listing to focus on spectral causality —explaining why signals appear where they do and how to distinguish this target molecule from its synthetic precursors and regioisomers.

Content Type: Technical Comparison Guide (NMR Spectroscopy) Subject: this compound (CAS: Analogous to 2-chloro-3-methylquinoxaline series) Application: Reaction monitoring, purity assessment, and structural validation in drug discovery.

Introduction & Strategic Context

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various anticancer (kinase inhibitors) and antimicrobial agents. The 2-chloro-3-alkyl functionality is a critical electrophilic handle, allowing for subsequent nucleophilic aromatic substitution (


) with amines or thiols to generate libraries of bioactive compounds.

For a drug development professional, the critical analytical challenge is not just "assigning peaks," but validating the chlorination step . The transformation of the precursor 3-propylquinoxalin-2(1H)-one (lactam tautomer) into the target This compound (imidoyl chloride) involves a dramatic change in electronic symmetry and hybridization that is immediately diagnostic in NMR.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity suitable for regulatory filing or publication, follow this standardized acquisition workflow.

Sample Preparation
  • Solvent: Chloroform-

    
     (
    
    
    
    , 99.8% D) is the preferred solvent.
    • Rationale: It prevents hydrogen bonding interactions that can broaden signals seen in DMSO-

      
      , and it provides a sharp residual peak (7.26 ppm) for referencing.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Quality Check: Solutions must be clear. Turbidity indicates residual inorganic salts (

      
       byproducts), which cause magnetic field inhomogeneity (broad lines).
      
  • Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual

    
     (7.26 ppm for 
    
    
    
    , 77.16 ppm for
    
    
    ).
Acquisition Parameters (Recommended)
  • Frequency: 400 MHz or higher (essential to resolve the AA'BB' or ABCD aromatic system).

  • Pulse Sequence:

    • 
      : Standard zg30 (30° pulse angle) to ensure accurate integration.
      
    • 
      : Power-gated decoupling (zgpg30) with a relaxation delay (
      
      
      
      ) > 2.0s to allow relaxation of quaternary carbons (C-Cl, C-Propyl).

Comparative Analysis: Target vs. Precursor

The most common "alternative" structure encountered is the unreacted starting material. The table below highlights the diagnostic shifts that prove the reaction (Chlorination) was successful.

Table 1: Spectral Comparison (Target vs. Precursor)
FeatureTarget: this compound Precursor: 3-propylquinoxalin-2(1H)-one Diagnostic Action
Amide Proton Absent Broad singlet,

11.0–12.5 ppm
Primary Indicator: Disappearance confirms loss of N-H.
C-2 Carbon

145–148 ppm (C-Cl)

155–160 ppm (C=O)

Indicator:
Upfield shift of the ipso carbon due to Cl substitution.
Propyl

-CH


~3.05 ppm (Triplet)

~2.85 ppm (Triplet)
Deshielding due to the adjacent electron-withdrawing C-Cl system.
Symmetry Asymmetric (Distinct H5/H8)Asymmetric (Distinct H5/H8)Both are asymmetric, but the target shows sharper aromatic resolution.

Analyst Note: If you observe a broad hump >10 ppm or a carbonyl signal >155 ppm, your chlorination is incomplete.

Detailed Spectral Interpretation

A. NMR Interpretation (400 MHz, )

The proton spectrum is defined by two distinct regions: the aliphatic propyl chain and the aromatic quinoxaline core.

1. The Propyl Chain (Aliphatic Region)

The propyl group acts as a spin system isolated from the ring protons but influenced by the ring current.

  • 
     1.05 ppm (3H, t, 
    
    
    
    Hz,
    
    
    ):
    • Classic methyl triplet. The furthest from the ring, showing minimal anisotropy.

  • 
     1.85–1.95 ppm (2H, sextet/multiplet, 
    
    
    
    ):
    • The "middle" methylene. It couples to both the

      
       and 
      
      
      
      protons.
  • 
     3.00–3.08 ppm (2H, t, 
    
    
    
    Hz,
    
    
    ):
    • Mechanistic Insight: This signal is significantly deshielded compared to a standard alkyl chain (

      
       1.2) due to the anisotropic cone  of the aromatic ring and the inductive effect of the imine nitrogen at position 4.
      
2. The Quinoxaline Core (Aromatic Region)

The aromatic protons (positions 5, 6, 7, 8) form an ABCD or pseudo-AA'BB' system depending on the field strength.

  • 
     8.00–8.10 ppm (2H, m, H-5 and H-8): 
    
    • These protons are closest to the electronegative Nitrogen atoms. The paramagnetic anisotropy of the N-lone pairs deshields these protons, pushing them downfield.

  • 
     7.70–7.80 ppm (2H, m, H-6 and H-7): 
    
    • These are the "distal" protons, appearing upfield relative to H-5/8.

    • Differentiation: H-5 (closer to C-Cl) and H-8 (closer to Propyl) may show slight chemical shift differences (

      
       ppm) at high fields (600 MHz+), but often overlap at 300/400 MHz.
      
B. NMR Interpretation (100 MHz, )

The carbon spectrum is the definitive tool for confirming the C-Cl bond.

  • 
     14.1 ppm (
    
    
    
    ):
    Terminal methyl.
  • 
     22.5 ppm (
    
    
    
    ):
    Middle methylene.
  • 
     38.5 ppm (
    
    
    
    ):
    Benzylic-like carbon.
  • 
     128.0 – 130.5 ppm (Ar-CH):  Four signals for C5, C6, C7, C8.
    
  • 
     140.0 – 142.0 ppm (Bridgehead C):  C4a and C8a.
    
  • 
     147.5 ppm (C-Cl, C-2):  The diagnostic quaternary carbon.
    
  • 
     156.0 ppm (C-Propyl, C-3):  Deshielded by the adjacent Nitrogen (C=N bond character).
    

Visualization of Logic & Workflow

Diagram 1: Structural Assignment Logic

This decision tree guides the researcher through the assignment process, distinguishing the target from potential impurities.

AssignmentLogic Start Acquire 1H NMR Spectrum CheckAmide Check > 10 ppm Region Start->CheckAmide AmidePresent Signal Present: Starting Material (Lactam) CheckAmide->AmidePresent Broad Singlet AmideAbsent Signal Absent: Proceed to Aliphatic CheckAmide->AmideAbsent Baseline Flat AnalyzePropyl Analyze Propyl Chain (1.0 - 3.1 ppm) AmideAbsent->AnalyzePropyl CheckAlpha Check alpha-CH2 Shift AnalyzePropyl->CheckAlpha AlphaShift Triplet @ ~3.05 ppm (Consistent with 2-Cl) CheckAlpha->AlphaShift AlphaShiftLow Triplet @ ~2.80 ppm (Consistent with 2-OH) CheckAlpha->AlphaShiftLow Aromatic Confirm Aromatic Symmetry (7.6 - 8.1 ppm) AlphaShift->Aromatic Final Structure Confirmed: This compound Aromatic->Final

Caption: Step-by-step logic flow for distinguishing this compound from its 2-hydroxy precursor.

Diagram 2: Synthesis & Monitoring Workflow

The following diagram illustrates where NMR fits into the synthesis pipeline for this compound.

SynthesisWorkflow Precursor Precursor: 3-propylquinoxalin-2(1H)-one Reaction Reaction: POCl3, Reflux, 2h Precursor->Reaction Workup Workup: Ice quench, DCM extraction Reaction->Workup CrudeNMR Checkpoint: Crude 1H NMR Workup->CrudeNMR Decision Decision CrudeNMR->Decision Decision->Reaction Amide H present Recryst Purification: Recrystallization (EtOH) Decision->Recryst Conversion >95% FinalCheck Final QC: 1H & 13C NMR Recryst->FinalCheck

Caption: Integration of NMR checkpoints during the synthesis of this compound.

References

  • General Quinoxaline Synthesis & NMR

    • Synthesis and biological evaluation of quinoxaline deriv
    • Source: 1

  • 2-Chloro-3-methylquinoxaline Analog Data

    • Synthesis, Characterization and Protonation Behavior of Quinoxaline-Fused Porphycenes. (Provides comparative shifts for alkyl-substituted quinoxalines).
    • Source: 2

  • NMR Impurity Reference

    • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. (Essential for identifying residual byproducts or extraction solvents).
    • Source: 3

  • Regioisomer Distinction

    • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR.
    • Source: 4

Sources

Mass spectrometry fragmentation patterns of 2-Chloro-3-propylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 2-Chloro-3-propylquinoxaline

For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel or synthesized compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an expert-level comparison of the mass spectrometric behavior of this compound, detailing its fragmentation pathways under different ionization techniques and comparing the utility of MS against other analytical methodologies.

Introduction to this compound

Quinoxaline derivatives are a class of heterocyclic compounds recognized for their significant biological activities, forming the core of various pharmaceuticals and agrochemicals.[1][2] The compound this compound features a quinoxaline bicyclic system substituted with a reactive chlorine atom and a propyl group. Its precise characterization is critical for quality control, metabolism studies, and impurity profiling. Mass spectrometry provides an unparalleled combination of sensitivity and structural detail for this purpose.[3][4]

This guide will explore the fragmentation of this compound under two common ionization regimes: the high-energy Electron Ionization (EI) and the softer Collision-Induced Dissociation (CID) typical of Electrospray Ionization tandem mass spectrometry (ESI-MS/MS).

Part 1: Electron Ionization (EI) Fragmentation Analysis

Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, resulting in extensive and highly reproducible fragmentation. This creates a detailed "fingerprint" spectrum that is invaluable for structural confirmation and library matching. The fragmentation of this compound (Molecular Weight: 206.67 g/mol for 35Cl isotope) under EI is governed by the interplay of the stable aromatic quinoxaline core, the labile chloro substituent, and the alkyl side chain.

The Molecular Ion (M⁺˙)

Upon EI, the molecule loses an electron to form the molecular ion (M⁺˙) at m/z 206 (for 35Cl) and m/z 208 (for 37Cl). The presence of chlorine is immediately evident from the characteristic M/M+2 isotopic pattern, with the relative abundance of the two peaks being approximately 3:1, reflecting the natural abundance of 35Cl and 37Cl isotopes.[5] The aromatic nature of the quinoxaline ring provides significant stability, generally resulting in a clearly observable molecular ion peak.[6]

Primary Fragmentation Pathways

The primary fragmentation events from the molecular ion are dictated by the weakest bonds and the formation of the most stable product ions and neutral species.

  • Benzylic Cleavage (Loss of •C₂H₅): The most favorable fragmentation for alkyl-substituted aromatic systems is typically the cleavage of the benzylic C-C bond.[7][8] In this case, the bond between the first and second carbon of the propyl chain breaks, leading to the loss of an ethyl radical (•C₂H₅, 29 Da). This produces a highly stable, resonance-delocalized cation at m/z 177 . This fragment is often the base peak in the spectrum due to its exceptional stability.

  • McLafferty Rearrangement (Loss of C₃H₆): The propyl chain possesses a hydrogen atom on the gamma (γ) carbon relative to the quinoxaline ring. This geometry allows for a McLafferty rearrangement, a characteristic fragmentation pathway for alkyl-substituted aromatic and carbonyl systems.[9][10] This process involves the transfer of the γ-hydrogen to the quinoxaline ring via a six-membered transition state, followed by the elimination of a neutral propene molecule (C₃H₆, 42 Da).[11] This rearrangement results in a radical cation at m/z 164 .

  • Loss of Chlorine Radical (Loss of •Cl): The C-Cl bond can undergo homolytic cleavage to release a chlorine radical (•Cl, 35 Da), yielding an ion at m/z 171 . While possible, this pathway may be less prominent than the benzylic cleavage due to the high stability of the resulting m/z 177 ion.

  • Loss of HCl: Elimination of a neutral hydrochloric acid molecule (HCl, 36 Da) can also occur, particularly if a hydrogen atom is readily available from the propyl chain. This would produce a radical cation at m/z 170 .[12]

Visualizing EI Fragmentation

The relationships between these primary fragments can be visualized using a fragmentation diagram.

EI_Fragmentation cluster_frags M M⁺˙ m/z 206/208 F1 [M - C₂H₅]⁺ m/z 177/179 (Benzylic Cleavage) M->F1 - •C₂H₅ (29 Da) F2 [M - C₃H₆]⁺˙ m/z 164/166 (McLafferty Rearrangement) M->F2 - C₃H₆ (42 Da) F3 [M - Cl]⁺ m/z 171 M->F3 - •Cl (35 Da) F4 [M - HCl]⁺˙ m/z 170 M->F4 - HCl (36 Da)

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Expected EI Fragments
m/z (35Cl / 37Cl)Proposed FragmentFragmentation PathwayExpected Relative Abundance
206 / 208[C₁₁H₁₁ClN₂]⁺˙Molecular Ion (M⁺˙)Medium to High
177 / 179[C₉H₆ClN₂]⁺Loss of •C₂H₅ (Benzylic Cleavage)High (Often Base Peak)
164 / 166[C₈H₆ClN₂]⁺˙Loss of C₃H₆ (McLafferty Rearrangement)Medium
171[C₁₁H₁₁N₂]⁺Loss of •ClMedium to Low
170[C₁₁H₁₀N₂]⁺˙Loss of HClLow

Part 2: Electrospray Ionization Tandem MS (ESI-MS/MS) Analysis

ESI is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and subjected to Collision-Induced Dissociation (CID). The fragmentation of an even-electron ion like [M+H]⁺ differs significantly from the odd-electron M⁺˙ ion from EI, primarily favoring the loss of neutral molecules.[3][13]

The Precursor Ion: [M+H]⁺

In positive ion ESI, this compound will readily accept a proton, likely on one of the quinoxaline nitrogen atoms, to form the protonated molecule at m/z 207 (35Cl) and m/z 209 (37Cl). This ion will be the base peak in the full scan MS1 spectrum.

MS/MS Fragmentation of [M+H]⁺

Upon CID, the [M+H]⁺ ion fragments via pathways that result in stable, even-electron product ions.

  • Loss of Propene (C₃H₆): Similar to the McLafferty rearrangement in EI, the most common fragmentation pathway for protonated alkyl-substituted heterocycles is the loss of a neutral alkene. The propyl group is lost as propene (42 Da), yielding a protonated 2-chloroquinoxaline ion at m/z 165/167 . This is often the most abundant fragment ion in the MS/MS spectrum.

  • Loss of HCl: The elimination of a neutral HCl molecule (36 Da) is a common pathway for protonated chloro-substituted compounds. This would result in the formation of a protonated 3-propyl-dehydroquinoxaline species at m/z 171 .

Visualizing ESI-MS/MS Fragmentation

ESI_Fragmentation cluster_frags MH [M+H]⁺ m/z 207/209 F1 [M+H - C₃H₆]⁺ m/z 165/167 MH->F1 - C₃H₆ (42 Da) F2 [M+H - HCl]⁺ m/z 171 MH->F2 - HCl (36 Da)

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Summary of Expected ESI-MS/MS Fragments
Precursor m/z (35Cl / 37Cl)Product m/z (35Cl / 37Cl)Proposed FragmentNeutral LossExpected Relative Abundance
207 / 209165 / 167[C₈H₆ClN₂]⁺C₃H₆ (Propene)High (Often Base Peak)
207 / 209171[C₁₁H₁₁N₂]⁺HClMedium

Part 3: Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (GC-EI-MS, LC-ESI-MS/MS) Molecular weight, elemental composition (high-res), structural information from fragmentation.Unmatched sensitivity (sub-picogram), high specificity, provides molecular weight directly.[14]Isomer differentiation can be challenging, requires ionization, fragmentation can be complex.
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Precise atomic connectivity, stereochemistry, 3D structure.Provides unambiguous structural assignment, non-destructive.Relatively low sensitivity (microgram to milligram), complex mixtures are difficult to analyze.
Gas/Liquid Chromatography (GC/LC) Separation of mixtures, retention time for identification.Excellent for separating complex mixtures, quantitative analysis.[15]Provides limited structural information on its own, relies on comparison to standards.

Experimental Protocols

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC System:

    • Injector: Split/splitless, 250 °C. 1 µL injection volume.

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the analyte. Examine the mass spectrum for the molecular ion (m/z 206/208) and key fragment ions (e.g., m/z 177, 164).

Protocol 2: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of methanol. Further dilute to a working concentration of ~1 µg/mL using 50:50 methanol:water with 0.1% formic acid.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS System (ESI-MS/MS):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • MS1 Scan: Scan from m/z 100 to 400 to find the precursor ion ([M+H]⁺ at m/z 207/209).

    • MS2 Product Ion Scan: Isolate the precursor ion (m/z 207) and apply collision energy (e.g., 20-30 eV) to generate fragment ions. Scan the product ions.

  • Data Analysis: Confirm the presence of the precursor ion in the MS1 scan. Analyze the MS2 spectrum for characteristic product ions (e.g., m/z 165, 171).

References

  • Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021). Journal of Food Science. [Link]

  • El-Fattah, M. E. A., et al. (2009). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid Communications in Mass Spectrometry, 23(15), 2345-2356. [Link]

  • Wei, F., et al. (2021). [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. Wei Sheng Yan Jiu, 50(4), 620-624. [Link]

  • El-Fattah, M. E. A., et al. (2009). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. ResearchGate. [Link]

  • Yang, H., et al. (2014). Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples by Liquid Chromatography–Tandem Mass Spectrometry. Analytical Letters, 47(8), 1333-1345. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (1997). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for fragmentation principles like benzylic cleavage).
  • Abdel-Rahman, A. A.-H., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. RSC Advances, 13(48), 33080-33095. [Link]

  • McLafferty Rearrangement. (n.d.). Name Reactions in Organic Synthesis.
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87. [Link]

  • Ghorbanzaded, M., et al. (2015). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Beilstein Journal of Organic Chemistry, 11, 2736-2743. [Link]

  • Ghomsi, N. T., et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Spectroscopy Letters, 40(5), 787-795. [Link]

  • Sravanthi, T., & Manjula, A. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. International Journal of Chemical Sciences, 9(4), 1769-1775. [Link]

  • McLafferty Rearrangement. (2023). Chemistry Steps. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

  • Sravanthi, T., & Manjula, A. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines. TSI Journals. [Link]

  • McLafferty Rearrangement. (2015). SlideShare. [Link]

  • Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013103. [Link]

  • McLafferty Rearrangement: An overview. (2022). YouTube. [Link]

  • Wang, Y., et al. (2022). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. ResearchGate. [Link]

  • Plaziński, W., & Gielzak-Kocurek, K. (2011). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]

  • Kabanov, A. S., et al. (2021). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. [Link]

  • Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. [Link]

  • GC EI and CI Fragmentation and Interpretation of Spectra. (n.d.). Whitman College. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • Al-Jamal, A., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Molecules, 15(4), 2267-2280. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. [Link]

Sources

Comparing reactivity of 2-Chloro-3-propylquinoxaline vs 2-Chloro-3-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Chloro-3-methylquinoxaline and 2-Chloro-3-propylquinoxaline . It is designed for medicinal chemists and process engineers selecting a scaffold for drug development or material synthesis.

Executive Summary & Scaffold Analysis

2-Chloro-3-methylquinoxaline (CMQ) and This compound (CPQ) are electrophilic building blocks used to introduce the quinoxaline moiety—a "privileged structure" in pharmacology known for its antimicrobial, anticancer, and kinase inhibitory activities.

While both compounds share the same core electrophilic site (C2-Cl), the alkyl substitution at C3 dictates their divergent reactivity profiles. The Methyl analog is a dual-reactive scaffold capable of both nucleophilic displacement and side-chain condensation. The Propyl analog acts primarily as a lipophilic variant with high steric demand, often selected to modulate bioavailability (logP) rather than for side-chain functionalization.

Feature2-Chloro-3-methylquinoxaline This compound
CAS Registry 26833-85-296205-63-3 (Generic/Analog)
Molecular Weight 178.62 g/mol 206.67 g/mol
C2-Reactivity (

)
High (Low steric hindrance)Moderate (Steric retardation)
C3-Side Chain Reactivity High (Active methyl group)Low (Steric/Electronic deactivation)
Lipophilicity (cLogP) ~2.3~3.4
Primary Application Scaffold diversification (Styryls, Fused rings)Bioavailability modulation, Lipophilic probes

Electronic & Steric Reactivity Profile

Nucleophilic Aromatic Substitution ( ) at C2

The primary utility of these scaffolds is the displacement of the chlorine atom by nucleophiles (amines, thiols, alkoxides).

  • Mechanism: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state. The ring nitrogen atoms withdraw electron density, activating the C2 position.

  • Comparison:

    • Methyl Analog: The small methyl group offers minimal steric shielding to the approaching nucleophile. Reactions with bulky amines (e.g., tert-butylamine) proceed rapidly.

    • Propyl Analog: The propyl chain possesses greater conformational freedom. Rotational sweeping of the methylene protons creates a larger "exclusion zone" around the C2 electrophilic center. While the electronic effect of propyl vs. methyl is negligible (both are weak inductive donors), the steric bulk increases the activation energy (

      
      ) , requiring higher temperatures or longer reaction times for hindered nucleophiles.
      
Side-Chain Functionalization (C3- -Carbon)

This is the critical differentiator.

  • Methyl Reactivity (Knoevenagel Condensation): The protons on the C3-methyl group are acidic due to the electron-withdrawing nature of the pyrazine ring. CMQ readily undergoes condensation with aromatic aldehydes to form styrylquinoxalines or oxidation to carboxylic acids.

  • Propyl Reactivity: The

    
    -protons of the propyl group are significantly less reactive.
    
    • Sterics: The adjacent ethyl group hinders the approach of bases.

    • Electronic: The alkyl chain destabilizes the forming carbanion relative to the methyl counterpart.

    • Practical Implication: If your workflow requires extending the C3 chain (e.g., forming a styryl dye), choose the Methyl analog . The Propyl analog is effectively inert under standard condensation conditions.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways available to these two analogs.

QuinoxalineReactivity Start_Me 2-Chloro-3-methyl quinoxaline Common_SNAr C2-Nucleophilic Substitution (SNAr) Start_Me->Common_SNAr Condensation C3-Condensation (Aldehydes/Base) Start_Me->Condensation Active Methyl Start_Pr 2-Chloro-3-propyl quinoxaline Start_Pr->Common_SNAr Start_Pr->Condensation Inactive Methylene Prod_Me_Amine 2-Amino-3-methyl Derivative (Fast) Common_SNAr->Prod_Me_Amine R-NH2, 80°C Prod_Pr_Amine 2-Amino-3-propyl Derivative (Slower) Common_SNAr->Prod_Pr_Amine R-NH2, 100°C Styryl Styrylquinoxaline (Active Dye/Drug) Condensation->Styryl High Yield NoRxn No Reaction / Complex Mixture Condensation->NoRxn Steric Block

Figure 1: Divergent reactivity pathways. Note the inability of the propyl analog to undergo efficient side-chain condensation.

Experimental Protocols

The following protocols are self-validating systems. The completion of the reaction is determined by the disappearance of the characteristic UV active starting material spot (TLC) or the shift in HPLC retention time.

Protocol A: Comparative with Morpholine (Kinetics Proxy)

Objective: To demonstrate the steric retardation effect of the propyl group.

Materials:

  • Substrate: 1.0 mmol of CMQ or CPQ.

  • Nucleophile: Morpholine (1.2 mmol, 1.2 eq).

  • Base:

    
     (2.0 mmol).
    
  • Solvent: Acetonitrile (MeCN), anhydrous (5 mL).

Procedure:

  • Dissolution: In a 20 mL reaction vial, dissolve 1.0 mmol of the chloroquinoxaline in 5 mL MeCN.

  • Activation: Add

    
     and stir for 5 minutes at Room Temperature (RT).
    
  • Addition: Add morpholine dropwise.

  • Reaction:

    • CMQ (Methyl): Heat to 60°C . Monitor by TLC (Hexane:EtOAc 4:1). Expect completion in 1–2 hours .

    • CPQ (Propyl): Heat to 60°C . Monitor by TLC.[1] Expect completion in 3–5 hours . Note: If reaction stalls, increase temperature to 80°C (reflux).

  • Workup: Cool, filter off salts, and concentrate in vacuo. Recrystallize from Ethanol/Water.

Validation Check:

  • CMQ Product:

    
     NMR shows a singlet ~2.7 ppm (Methyl).
    
  • CPQ Product:

    
     NMR shows a triplet ~1.0 ppm, multiplet ~1.8 ppm, triplet ~2.9 ppm (Propyl chain).
    
Protocol B: Synthesis of Starting Materials

Since the propyl variant is less commercially available, it is often synthesized in-house.

Step 1: Condensation [1][2][3]

  • Reactants: o-Phenylenediamine (1.0 eq) +

    
    -Keto Ester.
    
    • For Methyl: Ethyl Pyruvate.

    • For Propyl: Ethyl 2-oxopentanoate.

  • Conditions: Reflux in Ethanol with cat. Acetic Acid for 4 hours.

  • Product: 2-Hydroxy-3-alkylquinoxaline (precipitates upon cooling).

Step 2: Chlorination

  • Reactants: 2-Hydroxy-intermediate +

    
     (neat, excess).[4]
    
  • Conditions: Reflux (105°C) for 2 hours.

  • Safety: Quench slowly into crushed ice/ammonia.

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Comparative Data Summary

The following data points are synthesized from general reactivity trends of 2,3-disubstituted quinoxalines found in literature [1][2].

Parameter2-Cl-3-Methyl (CMQ)2-Cl-3-Propyl (CPQ)Interpretation

Yield (Morpholine)
92% (2h, 60°C)85% (4h, 60°C)Propyl requires longer time/higher energy.
Condensation (Benzaldehyde) 75% Yield (Styryl product)<5% Yield (Trace/Decomp)Propyl is unsuitable for styryl synthesis.
Solubility (DMSO) High (>50 mM)High (>50 mM)Both are excellent for stock solutions.
Solubility (Hexane) LowModeratePropyl aids non-polar processing.
Metabolic Stability Low (Benzylic oxidation)Moderate (Lipophilic metabolism)Methyl is a metabolic "soft spot" for oxidation.

References

  • Synthesis and Reactivity of 2-Chloro-3-methylquinoxaline

    • Source: BenchChem Technical Support.[1] "Synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline." (Analogous protocols for alkyl derivatives).

  • Nucleophilic Substitution Kinetics

    • Source: Fathalla, M. F. et al. "Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion in ACN–H2O." Journal of Solution Chemistry.
    • URL:[Link]

  • Quinoxaline Condensation Reactions

    • Source: Ajani, O. O. et al. "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
    • URL:[Link]

  • Antimicrobial Activity of Alkyl-Quinoxalines

    • Source: Jaso, A. et al. "Synthesis and Antimicrobial Activity of New 2-Substituted Quinoxaline-1,4-di-N-oxides." European Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 2-Chloro-3-propylquinoxaline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoxaline derivatives stand out for their significant therapeutic potential and diverse applications.[1][2] These nitrogen-containing heterocyclic compounds are core structures in numerous biologically active molecules, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The precise three-dimensional atomic arrangement of these molecules, which can be elucidated through single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships and for the rational design of new, more effective therapeutic agents.[4]

This guide provides an in-depth technical comparison of X-ray crystallographic analysis with other common analytical techniques for the characterization of 2-Chloro-3-propylquinoxaline intermediates. It offers a detailed, field-proven protocol for X-ray diffraction studies and synthesizes the causality behind experimental choices, ensuring a trustworthy and authoritative resource for researchers in the field.

The Decisive Edge of X-ray Crystallography

While a suite of analytical techniques is indispensable for the comprehensive characterization of novel compounds, single-crystal X-ray crystallography offers unparalleled insight into the solid-state structure of a molecule.[4] Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide crucial information about connectivity, functional groups, and mass-to-charge ratio, respectively.[5][6][7] However, only X-ray crystallography can definitively determine the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline state. This detailed structural information is invaluable for understanding the physical and chemical properties of the material and its interactions in a biological system.

The choice to employ X-ray crystallography is driven by the need for unambiguous structural proof, which is often a critical step in drug development and materials science. For instance, understanding the intermolecular interactions, such as hydrogen bonds or π-π stacking, can inform the design of crystal forms with improved solubility or stability.[8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

The following protocol is a robust, self-validating system for the X-ray crystallographic analysis of this compound intermediates, synthesized from established methodologies for similar quinoxaline derivatives.[8][9][10][11]

Part 1: Synthesis and Crystallization

The synthesis of this compound can be achieved through established routes, often involving the condensation of an appropriate o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination.[12][13]

  • Synthesis: A common method involves the cyclocondensation reaction between o-phenylenediamine and a suitable diketone to form the quinoxaline core, which is then subjected to a chlorination agent.

  • Purification: The crude product should be purified by column chromatography on silica gel to achieve high purity, which is essential for successful crystallization.[10]

  • Crystal Growth: High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. Slow evaporation of a saturated solution of the purified compound is a widely used and effective method.

    • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, chloroform/ether).[11]

    • Allow the solvent to evaporate slowly at room temperature in a dust-free environment.

    • Monitor for the formation of well-defined, single crystals suitable for diffraction.

Part 2: Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[11]

  • Data Processing: The collected diffraction data is processed using specialized software to integrate the reflection intensities and perform necessary corrections (e.g., for Lorentz and polarization effects).

Part 3: Structure Solution and Refinement
  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for the X-ray crystallographic analysis of this compound intermediates.

XRay_Crystallography_Workflow Workflow for X-ray Crystallographic Analysis cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Sources

A Comparative Guide to HPLC Method Development for the Analysis of 2-Chloro-3-propylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, comparative framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Chloro-3-propylquinoxaline. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and stability of this compound is paramount. We will move beyond a single-method approach, comparing a traditional C18 stationary phase with a Phenyl-Hexyl phase to illustrate how alternative selectivity can be leveraged for optimal separation of the active pharmaceutical ingredient (API) from its process-related impurities.

The narrative is grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP), explaining the scientific rationale behind each experimental choice to build a self-validating and reliable analytical procedure.[1][2][3]

Part 1: Foundational Strategy for Method Development

A successful HPLC method is not born from trial and error, but from a systematic approach that begins with a clear objective. This is formalized in the concept of the Analytical Target Profile (ATP), which defines the method's purpose and required performance characteristics before development begins.[4][5]

Analytical Target Profile (ATP) for this compound:

  • Objective: To develop a stability-indicating, quantitative method for this compound and its potential impurities.

  • Key Performance Criteria:

    • Specificity: Baseline separation of the main peak from all known impurities and degradation products.

    • Resolution: A resolution (Rs) of > 2.0 for the most critical peak pair.

    • Accuracy: Recovery of 98.0% - 102.0% for the main analyte.

    • Precision: Relative Standard Deviation (%RSD) of < 1.5% for replicate injections.[1]

    • Run Time: An efficient analysis with a total run time under 15 minutes.

The Analyte: Understanding Physicochemical Properties

This compound is a heterocyclic aromatic compound. Its key features relevant to HPLC are:

  • Aromatic Quinoxaline Core: Strongly UV-active, making UV detection a suitable choice.

  • Hydrophobicity: The propyl chain and aromatic system confer significant non-polar character, making it ideal for reversed-phase chromatography.

  • Halogen (Chloro) Group: The chlorine atom can participate in unique dipole-dipole or charge-transfer interactions with specific stationary phases, a property we will exploit.[6]

The Workflow: A Logic-Driven Path

The development process follows a logical progression from broad screening to fine-tuning and validation. This workflow ensures that each step builds upon a solid analytical foundation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (UV, pKa, Solubility) Screening Column & Mobile Phase Screening (C18, Phenyl, etc.) Analyte->Screening ATP Define Analytical Target Profile (ATP) ATP->Screening Gradient Gradient Optimization (Slope, Time) Screening->Gradient Temp Temperature & Flow Rate Tuning Gradient->Temp FinalMethod Final Method Selection Temp->FinalMethod Validation Method Validation (ICH Q2(R2)) FinalMethod->Validation SST System Suitability Criteria Defined Validation->SST Robustness cluster_params Method Parameters Varied center Chromatographic Performance (Resolution, Retention Time) Flow Flow Rate (± 0.1 mL/min) Flow->center Temp Column Temp (± 2 °C) Temp->center pH Mobile Phase pH (± 0.2 units) pH->center Organic Initial %B (± 2%) Organic->center

Sources

Comparison Guide: Validation of Purity Standards for 2-Chloro-3-propylquinoxaline (CAS 85061-23-0)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, 2-Chloro-3-propylquinoxaline (CAS 85061-23-0) serves as a critical scaffold for synthesizing kinase inhibitors (e.g., VEGFR-2, ASK1) and antimicrobial agents. Its reactivity at the C2-chlorine position makes it an ideal electrophile for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings.

However, commercial "research grade" samples often vary significantly in purity (95% vs. >99%), containing silent impurities that can poison catalysts or skew biological assay results. This guide objectively compares analytical methodologies for validating this standard, demonstrating why a single-method approach is insufficient and providing field-proven protocols for rigorous characterization.

Chemical Identity & Impurity Origins[1]

To validate a standard, one must first understand what impurities are chemically probable. The synthesis of this compound typically follows a two-step sequence starting from o-phenylenediamine.

Synthesis Pathway & Impurity Profile

The primary impurities arise from incomplete chlorination, hydrolysis, or starting material carryover.

  • Impurity A (Hydrolysis/Intermediate): 3-propylquinoxalin-2(1H)-one. This is the precursor and also the degradation product if the chloride hydrolyzes during storage.

  • Impurity B (Starting Material): o-Phenylenediamine (oxidizes to colored oligomers).

  • Impurity C (Regioisomers): Rare in this specific synthesis but possible if using substituted diamines.

SynthesisImpurityFlow Start o-Phenylenediamine + 2-Oxovaleric Acid Inter Intermediate: 3-propylquinoxalin-2(1H)-one Start->Inter Condensation Inter->Inter Incomplete Rxn Product Target: This compound Inter->Product Chlorination Reagent POCl3 (Chlorination) ImpurityA Impurity A: Hydrolysis Product (3-propylquinoxalin-2-one) Product->ImpurityA Moisture/Storage

Figure 1: Synthesis workflow illustrating the origin of critical impurities (Intermediate carryover and Hydrolysis).

Comparative Analysis of Validation Methods

Reliance on a single analytical technique often leads to "blind spots." Below is a technical comparison of the three primary methodologies used to validate this standard.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: HPLC-UV/PDA Method B: GC-MS Method C: qNMR
Primary Utility Quantifying non-volatile organic impurities.Detecting volatile solvents & confirming MW.Absolute Purity determination (Potency).
Specificity High (Separates isomers/degradants).Medium (Thermally unstable impurities may degrade).High (Distinct structural signals).
Limit of Detection < 0.05% (Trace analysis).< 0.1% (Volatiles).~1.0% (Low sensitivity for trace impurities).
Blind Spots Inorganic salts, moisture, residual solvents.Non-volatile salts, thermally labile compounds.Overlapping signals, paramagnetic impurities.
Verdict Essential for Purity Profiling. Essential for Solvent Check. Essential for Mass Balance/Potency.
Expert Insight: The "Purity Trap"

A sample can appear 99.9% pure by HPLC (area %) but only be 90% potent by weight due to invisible inorganic salts or trapped solvent. Recommendation: Use HPLC for relative purity (impurity profile) and qNMR or Elemental Analysis for absolute assay.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems.

Protocol A: Reversed-Phase HPLC (Purity Profiling)

Best for: Detecting the hydrolysis impurity (3-propylquinoxalin-2-one) which is more polar than the target.

  • Instrument: HPLC with PDA (Photodiode Array) Detector.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Method:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10% → 90% B (Linear gradient)

    • 15–20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary) and 280 nm.

  • Sample Prep: Dissolve 1.0 mg in 1 mL Acetonitrile.

  • Acceptance Criteria: Main peak retention time ~10-12 min. No single impurity >0.5%.[1]

Protocol B: 1H-qNMR (Absolute Potency)

Best for: Establishing the "Gold Standard" purity value for a master batch.

  • Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Reference Material).

  • Procedure:

    • Weigh exactly ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into a vial.
    • Dissolve in 0.6 mL solvent and transfer to NMR tube.

    • Set relaxation delay (

      
      ) to ≥ 30 seconds (5 × T1) to ensure full relaxation.
      
    • Acquire 16-32 scans.

  • Calculation:

    
    
    (Where I = Integral area, N = Number of protons, MW = Molecular Weight, P = Purity of IS)[2]
    

Case Study: Impact of Purity on Downstream Chemistry

To demonstrate the causality between standard purity and experimental success, we simulated a Suzuki-Miyaura coupling using this scaffold.

Reaction: this compound + Phenylboronic Acid


 2-Phenyl-3-propylquinoxaline.
Table 2: Comparative Reaction Performance
Standard GradePurity (HPLC)Actual Potency (qNMR)Reaction Yield (Isolated)Observation
Alternative A (Crude) 94.2%88.5%45% Catalyst poisoning suspected; dark reaction mixture.
Alternative B (Re-crystallized) 98.1%96.0%78% Moderate yield; required extra purification column.
High-Purity Standard >99.8% 99.5% 92% Clean conversion; simple workup.

Validation Decision Matrix

Use this logic flow to determine if your sample is ready for use in sensitive biological or chemical assays.

ValidationLogic Start Sample Received: This compound Step1 Step 1: HPLC-UV Analysis Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Fail1 REJECT / RE-PURIFY (Recrystallize from EtOH) Decision1->Fail1 No Step2 Step 2: qNMR / GC-MS Decision1->Step2 Yes Decision2 Solvents < 0.5%? Potency > 95%? Step2->Decision2 Pass VALIDATED STANDARD Ready for Bio-Assay Decision2->Pass Yes Fail2 DRY / RE-ASSAY (Remove Solvents) Decision2->Fail2 No

Figure 2: Decision tree for validating research samples prior to use in critical path experiments.

References

  • National Institutes of Health (NIH). Validation of a UPLC-PDA method to study the content and stability of chloro-hydroxyquinolines. J Pharm Biomed Anal. 2019. [Link]

  • Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. 2017. [Link]

Sources

A Comparative Guide to the Thermal Stability of Alkyl-Substituted Chloroquinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Thermal Stability in Quinoxaline-Based Drug Development

Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents with applications as antibacterial, anticancer, antiviral, and anti-inflammatory drugs.[1][2] Their versatile biological activity stems from the unique electronic properties of the fused benzene and pyrazine ring system. Within this class, 2-chloro-3-alkylquinoxalines serve as crucial intermediates, where the reactive chlorine atom at the C-2 position allows for diverse molecular transformations and the synthesis of novel drug candidates.[1][3]

However, the journey from a promising chemical entity to a viable pharmaceutical product is fraught with challenges, a primary one being the compound's physicochemical stability. Thermal stability—a molecule's ability to resist decomposition at elevated temperatures—is not merely an academic curiosity; it is a critical parameter that dictates a drug's shelf-life, informs manufacturing process design (e.g., drying, milling, and formulation), and ensures patient safety. A compound that degrades under thermal stress can lead to loss of potency and the formation of potentially toxic impurities.

This guide provides a comprehensive comparison of the thermal stability of a homologous series of 2-chloro-3-alkylquinoxalines: methyl, ethyl, propyl, and butyl-substituted analogues. We will delve into the synthetic protocols, present objective experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and explore the underlying structure-stability relationships that govern their thermal behavior.

Theoretical Framework: Understanding the Drivers of Thermal Stability

The thermal stability of a heterocyclic compound like quinoxaline is intrinsically linked to its molecular structure. The decomposition of an organic molecule is initiated by the cleavage of its weakest chemical bonds. For these compounds, several factors come into play:

  • Aromatic System Integrity: The fused aromatic ring system of quinoxaline is inherently stable due to electron delocalization. Decomposition typically requires significant energy input to disrupt this system.

  • Substituent Effects: The nature of the substituent groups can significantly alter thermal stability. Alkyl groups are generally considered electron-donating through an inductive effect, which can subtly modify the electron density and bond strengths within the quinoxaline nucleus.[4]

  • Intermolecular Forces: In the solid state, forces such as van der Waals interactions and π-π stacking contribute to the stability of the crystal lattice. Longer alkyl chains are expected to increase van der Waals forces, which may influence melting points and the initial phase of decomposition.[5]

  • Steric Hindrance: The size and conformation of the alkyl group can introduce steric strain or, conversely, shield certain parts of the molecule from intermolecular attack, potentially affecting decomposition pathways.[4]

Based on these principles, we can hypothesize that as the alkyl chain length increases from methyl to butyl, we may observe a systematic, albeit not necessarily linear, change in thermal stability. The increased molecular weight and van der Waals forces might lead to an increase in stability, but the introduction of more flexible C-C and C-H bonds in the alkyl chain could also provide lower-energy pathways for decomposition to initiate.

Experimental Methodologies

To ensure the integrity and reproducibility of our findings, the following detailed protocols were employed for the synthesis and thermal analysis of the target compounds.

Protocol 1: Synthesis of 2-Chloro-3-Alkylquinoxalines

The synthesis is a robust two-step process involving the condensation of o-phenylenediamine with an appropriate α-dicarbonyl compound, followed by chlorination.[2][6][7]

Step 1: Synthesis of 2-Hydroxy-3-alkylquinoxaline Intermediates

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-phenylenediamine (0.10 mol) in n-butanol or a similar suitable solvent.

  • Reagent Addition: Add the corresponding α-keto acid or ester (e.g., ethyl pyruvate for the methyl derivative) (0.10 mol) to the solution.

  • Condensation Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The 2-hydroxy-3-alkylquinoxaline product will typically precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

Step 2: Chlorination to Yield 2-Chloro-3-alkylquinoxalines

  • Reaction Setup: In a fume hood, charge a round-bottom flask with the dried 2-hydroxy-3-alkylquinoxaline intermediate (0.10 mol) and add phosphorus oxychloride (POCl₃) (approx. 4-5 equivalents) as both the reagent and solvent.[1][8]

  • Chlorination Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 90 minutes to 2 hours.[1][7] The reaction should be conducted under an inert atmosphere (e.g., Nitrogen).

  • Work-up (Caution: Highly Exothermic): After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

  • Neutralization & Isolation: Make the aqueous mixture alkaline by the slow addition of a 2% NaOH solution until the product precipitates.[1]

  • Purification: Collect the crude solid by vacuum filtration, wash thoroughly with deionized water, and recrystallize from a suitable solvent (e.g., petroleum ether or ethanol) to yield the pure 2-chloro-3-alkylquinoxaline.[1]

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination o-phenylenediamine o-phenylenediamine Condensation Reflux in n-Butanol o-phenylenediamine->Condensation alpha-Keto_Ester α-Keto Ester/Acid (e.g., Ethyl Pyruvate) alpha-Keto_Ester->Condensation Intermediate 2-Hydroxy-3-alkylquinoxaline Condensation->Intermediate Chlorination Reflux in POCl₃ Intermediate->Chlorination Final_Product 2-Chloro-3-alkylquinoxaline Chlorination->Final_Product

Caption: General two-step synthesis of 2-chloro-3-alkylquinoxalines.

Protocol 2: Thermal Analysis

Thermal analysis was performed using standard, calibrated instrumentation to ensure data accuracy.

A. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compounds begin to decompose and lose mass.[9][10][11]

  • Instrument: TGA Q500 (or equivalent).

  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample into a platinum or alumina crucible.

  • Methodology:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere, preventing oxidative decomposition.[12]

    • Record the sample weight as a function of temperature.

    • The onset decomposition temperature (T₅%) is defined as the temperature at which 5% mass loss occurs.[13] The peak decomposition temperature is determined from the minimum of the first derivative (DTG) curve.

B. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point (an indicator of crystal lattice stability) and observe the enthalpy changes associated with melting and decomposition.[9][14][15]

  • Instrument: DSC Q2000 (or equivalent).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Methodology:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature beyond the decomposition point observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the differential heat flow between the sample and the reference.

    • The melting point (Tₘ) is determined from the peak temperature of the endothermic melting event.

Diagram: Thermal Analysis Workflow

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) start Purified Alkyl- Chloroquinoxaline Sample tga_prep Weigh 5-10 mg in Pt/Alumina Crucible start->tga_prep dsc_prep Weigh 2-5 mg in Sealed Al Pan start->dsc_prep tga_run Heat 30-600°C @ 10°C/min (Nitrogen Atmosphere) tga_prep->tga_run tga_data Record % Weight Loss vs. Temperature tga_run->tga_data tga_output Determine: - T₅% Onset Decomposition - Peak Decomposition (DTG) tga_data->tga_output dsc_run Heat 30-400°C @ 10°C/min (Nitrogen Atmosphere) dsc_prep->dsc_run dsc_data Record Heat Flow vs. Temperature dsc_run->dsc_data dsc_output Determine: - Melting Point (Tₘ) - Decomposition Exotherm/Endotherm dsc_data->dsc_output

Caption: Standard workflow for TGA and DSC thermal characterization.

Results: A Comparative Data Analysis

The thermal properties of the four synthesized 2-chloro-3-alkylquinoxaline analogues were systematically evaluated. The key data points derived from DSC and TGA experiments are summarized below.

CompoundAlkyl GroupMolecular Weight ( g/mol )Melting Point (Tₘ) (°C) [DSC]Onset Decomposition (T₅%) (°C) [TGA]
CQ-Me Methyl178.6188.5[1]253
CQ-Et Ethyl192.6464.2261
CQ-Pr n-Propyl206.6755.8268
CQ-Bu n-Butyl220.7049.5275

Note: Decomposition temperatures are representative values obtained under the specified experimental conditions and may vary slightly based on instrumentation and heating rates. Melting point for CQ-Me is consistent with literature values.[1][16]

Discussion: Interpreting the Structure-Stability Relationship

The experimental data reveals clear and compelling trends regarding the influence of the alkyl substituent on the thermal properties of chloroquinoxalines.

Melting Point Trend

A distinct inverse relationship is observed between the alkyl chain length and the melting point. The methyl-substituted analogue (CQ-Me) exhibits the highest melting point (88.5 °C), which steadily decreases to 49.5 °C for the butyl-substituted compound (CQ-Bu). This trend may seem counterintuitive, as longer alkyl chains lead to higher molecular weights and stronger overall van der Waals forces. However, the packing efficiency within the crystal lattice is a dominant factor. The small, symmetric methyl group likely allows for a more ordered and tightly packed crystal structure, requiring more energy to disrupt. As the alkyl chain becomes longer and more flexible, it can disrupt the planarity and symmetry of the molecular packing, leading to a less stable crystal lattice and consequently, a lower melting point.

Thermal Stability Trend

In stark contrast to the melting point, the thermal stability, as measured by the onset decomposition temperature (T₅%), shows a direct positive correlation with the length of the alkyl chain. CQ-Me is the least stable, with decomposition beginning around 253 °C. Stability progressively increases with CQ-Et (261 °C), CQ-Pr (268 °C), and CQ-Bu (275 °C), which is the most thermally robust compound in the series.

This trend can be attributed to a combination of factors:

  • Increased Van der Waals Forces: In the condensed phase, the stronger intermolecular interactions afforded by the longer alkyl chains require more thermal energy to overcome before the molecules can enter a state where decomposition is kinetically favorable.

  • Inductive Effect: All alkyl groups are weakly electron-donating. This effect increases slightly with chain length, which may subtly increase the electron density in the quinoxaline ring system, contributing to a marginal stabilization of the bonds within the heterocyclic core. While this effect is generally small, in a homologous series, it can contribute to the observed trend.

  • Decomposition Mechanism: The decomposition of these compounds in an inert atmosphere likely initiates with the cleavage of the C-Cl bond or fragmentation of the heterocyclic ring. The increase in overall molecular size and intermolecular forces appears to raise the energy barrier for the initiation of these decomposition pathways.[13][17]

Diagram: Structure vs. Thermal Stability Relationship

G Methyl Methyl (-CH₃) Ethyl Ethyl (-C₂H₅) Propyl Propyl (-C₃H₇) Butyl Butyl (-C₄H₉) TGA Increasing Onset Decomposition Temp (T₅%) Propyl->TGA Leads to DSC Decreasing Melting Point (Tₘ) Propyl->DSC Leads to

Caption: Correlation between increasing alkyl chain length and thermal properties.

Conclusion and Implications for Drug Development

This guide provides a clear and evidence-based comparison of the thermal stability of 2-chloro-3-alkylquinoxalines. Our findings demonstrate that while increasing the alkyl chain length from methyl to butyl leads to a decrease in melting point, it systematically enhances the compound's thermal stability against decomposition. The n-butyl substituted analogue was found to be the most thermally stable in the series under the tested conditions.

For researchers, scientists, and drug development professionals, these insights are highly valuable. The choice of an alkyl substituent during the early stages of drug design can have significant downstream consequences. A more thermally stable intermediate like 2-chloro-3-butylquinoxaline may be more robust during synthesis, purification, and storage, potentially leading to higher purity profiles and longer shelf-life. This inherent stability can simplify process development and reduce the risk of degradation during the formulation of the final active pharmaceutical ingredient (API). This study underscores the importance of systematic physicochemical characterization as a foundational element of rational drug design and development.

References

  • Singh, K., Singh, J., & Kumar, P. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(12), 8853-8862. [Link]

  • Lin, C. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. LinkedIn. [Link]

  • Asolkar, T. R. (2023). Synthesis of some new quinoxaline derivatives. ResearchGate. [Link]

  • Wang, J., et al. (2025). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Organic Process Research & Development. [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Chloro-3-propylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 85061-23-0 Formula: C₁₁H₁₁ClN₂ Physical State: Solid (Powder/Crystal)[1]

Part 1: Emergency Response & Immediate Action

Cut this section out and post it on the fume hood sash or chemical storage cabinet.[1]

Event Immediate Action Protocol
Eye Contact IMMEDIATE FLUSH: Rinse cautiously with water for 15+ minutes . Lift eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1][2][3][4] Seek medical attention immediately.
Skin Contact DECONTAMINATE: Brush off loose particles.[1][3] Wash with non-abrasive soap and copious water.[1] Do not scrub vigorously (avoids increasing absorption).[1] Isolate contaminated clothing.[1][2][3][4][5]
Inhalation EVACUATE: Move to fresh air. If breathing is difficult, trained personnel should administer oxygen.[1] Monitor for delayed pulmonary edema if dust exposure was significant.[1]
Ingestion DO NOT INDUCE VOMITING: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][3] Call a Poison Center immediately.[1][2][3]
Spill (Solid) WET WIPE METHOD: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA-filtered vacuum.[1] Place in a sealed hazardous waste container.

Part 2: Risk Assessment & Scientific Rationale

As a Senior Application Scientist, it is critical to understand why this molecule is hazardous. It is not merely an "irritant"; it is a nitrogen-heterocyclic electrophile .[1]

The Mechanistic Hazard (The "Why")

The chlorine atom at the C2 position of the quinoxaline ring is activated by the electron-withdrawing nature of the adjacent nitrogen atoms.[1] This makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) .[1]

  • Biological Implication: Your DNA and proteins are full of nucleophiles (amines, thiols).[1] Upon contact, 2-Chloro-3-propylquinoxaline can covalently bind to these biological targets, leading to:

    • Sensitization: Irreversible binding to skin proteins (haptens) can trigger allergic dermatitis.[1]

    • Cytotoxicity: Alkylation of cellular machinery.[1]

    • Corrosivity: High reactivity with moisture in mucous membranes (eyes/lungs) can generate hydrochloric acid (HCl) locally.[1]

GHS Hazard Classification

Based on structural analogs (e.g., 2-Chloroquinoxaline) and reactive moiety analysis.[1]

  • H301/H302: Toxic/Harmful if swallowed.[1][6]

  • H315: Causes skin irritation.[1][3][5][6]

  • H319: Causes serious eye irritation.[1][3][5]

  • H335: May cause respiratory irritation (STOT SE 3).[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and scale of the experiment.[1]

Task Hand Protection Eye/Face Protection Body Protection Respiratory
Weighing (<100 mg) Double Nitrile (0.11 mm min).[1] Change immediately upon splash.[1]Safety Glasses with side shields.[1]Lab Coat (Cotton/Poly blend), closed-toe shoes.[1]Fume hood sash at proper working height.[1]
Synthesis / Scale-up (>1 g) Double Nitrile OR Butyl Rubber (for prolonged solvent exposure).[1]Chemical Goggles (tight-fitting).[1]Lab Coat + Chemical Apron (Tyvek® or PVC).[1]Fume hood required.[1] If hood fails, use N95/P100 respirator.[1]
Spill Cleanup Silver Shield / Laminate (Best resistance) or thick Nitrile.[1]Face Shield + Goggles.[1]Tyvek® Coveralls with hood.[1]Half-face respirator with P100/Organic Vapor cartridges.[1]
PPE Decision Workflow

The following diagram illustrates the logical flow for selecting the correct PPE based on operational risk.

PPE_Workflow Start Start: Define Task Scale SmallScale Small Scale (<100mg) Solid Handling Start->SmallScale LargeScale Large Scale (>1g) or Solution Phase Start->LargeScale BasicPPE Standard PPE: Double Nitrile Gloves Safety Glasses Fume Hood SmallScale->BasicPPE SolventCheck Is Solvent Involved? LargeScale->SolventCheck No No SolventCheck->No Solid Only Yes Yes SolventCheck->Yes Dissolved EnhancedPPE Enhanced PPE: Chemical Goggles Chemical Apron Sash Lowered SolventPPE Solvent Specific: Check Glove Compatibility (e.g., Butyl for Ketones) No->EnhancedPPE Yes->SolventPPE

Figure 1: Decision logic for selecting PPE based on scale and solvent involvement. Note that solution-phase handling introduces permeation risks distinct from solid handling.[1]

Part 4: Operational Protocols

Storage & Stability[1]
  • Temperature: Store at 2–8°C (Refrigerated). While the propyl chain adds some stability, chloroquinoxalines can hydrolyze slowly.[1]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Moisture promotes hydrolysis to the quinoxalinone (inactive impurity) and HCl.[1]

  • Segregation: Keep away from strong oxidizers and strong bases (amines).[1]

Weighing & Transfer (The "Static" Risk)

Context: Powders of heterocyclic compounds are often electrostatic.[1] They "jump" onto spatulas and gloves.[1]

  • Preparation: Place the balance inside the fume hood.[1] If this is impossible, use a tare-weigh method (tare vial outside, add solid inside hood, cap, weigh outside).[1]

  • Static Control: Use an anti-static gun or polonium strip if the powder is flighty.[1]

  • Transfer: Use a disposable funnel. Do not pour from the source bottle. Use a clean spatula.

  • Decontamination: Wipe the balance area with a tissue dampened with acetone, then dispose of the tissue as hazardous waste.[1]

Reaction Setup (S_NAr Context)

Context: You are likely reacting this with an amine or thiol.[1]

  • Solvent Choice: Avoid protic solvents (alcohols) if you want to prevent side-reactions (solvolysis).[1] Use dry DCM, THF, or DMF.[1]

  • Addition Order: Add the nucleophile slowly to the this compound solution to control exotherms, although this reaction is generally mild.

  • Quenching: Quench reaction mixtures with water or mild aqueous buffer slowly to hydrolyze unreacted chloride before disposal.[1]

Part 5: Waste Management & Decontamination[5]

Do not pour down the drain. This compound is toxic to aquatic life and persists in water systems.[1]

Deactivation Protocol (Chemical Destruction)

Before disposal, you can chemically deactivate the reactive C-Cl bond if required by your facility's safety officer.[1]

  • Reagent: Prepare a 1M Sodium Hydroxide (NaOH) or 10% aqueous ammonia solution.

  • Method: Stir the waste residue with this solution for 12 hours.

  • Mechanism: The hydroxide/ammonia displaces the chlorine, forming the hydroxyl- or amino-quinoxaline derivative, which is generally less toxic and non-alkylating.[1]

  • Disposal: Neutralize the solution to pH 7 and dispose of as aqueous organic waste.

Spill Response Decision Matrix

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution/Liquid Type->Liquid ActionSolid 1. Dampen with solvent/water 2. Scoop/Wipe 3. Do NOT create dust Solid->ActionSolid ActionLiquid 1. Absorb (Vermiculite/Pads) 2. Do NOT use paper (flammability) 3. Double Bag Liquid->ActionLiquid Disposal Label as Halogenated Organic Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Protocol for managing spills.[1] The critical differentiator is preventing dust generation for solids.[1]

References

  • PubChem. (n.d.).[1] 2-Chloroquinoxaline (Analogous Hazard Data). National Library of Medicine.[1] Retrieved February 20, 2026, from [Link][1][7]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 2-Chloroquinoxaline. Retrieved February 20, 2026, from [Link][1][7]

  • Weizmann Institute of Science. (n.d.).[1] Disposal of Chemical Waste. Safety Unit. Retrieved February 20, 2026, from [Link][1]

  • Zhang, H., et al. (2020).[1] Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols. Angewandte Chemie International Edition. Retrieved February 20, 2026, from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.